Guanadrel
Description
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNRIOWIXYZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22195-34-2 (sulfate[2:1]) | |
| Record name | Guanadrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048533 | |
| Record name | Guanadrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.93e+00 g/L | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40580-59-4 | |
| Record name | Guanadrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanadrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanadrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanadrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANADREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5-215 | |
| Record name | Guanadrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to Guanadrel Sulfate: Chemical Structure, Properties, and Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of guanadrel sulfate, a postganglionic adrenergic blocking agent previously utilized for the management of hypertension.[1] The document details its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.
Chemical Identity and Structure
This compound is a spiroketal derived from the condensation of cyclohexanone with the hydroxy groups of 1-(2,3-dihydroxypropyl)guanidine.[1] It is clinically administered as this compound sulfate, an organic sulfate salt formed by the reaction of two equivalents of this compound with one equivalent of sulfuric acid.[2][3]
| Identifier | This compound (Free Base) | This compound Sulfate (2:1 Salt) |
| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine[1] | bis(N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine); sulfuric acid[4] |
| CAS Number | 40580-59-4[1][5] | 22195-34-2[2][4] |
| Molecular Formula | C₁₀H₁₉N₃O₂[1][5] | C₂₀H₄₀N₆O₈S[2][4] |
| Molecular Weight | 213.28 g/mol [5] | 524.63 g/mol [4][6] |
| Canonical SMILES | C1CCC2(CC1)OCC(O2)CN=C(N)N[1] | OS(O)(=O)=O.NC(=N)NCC1COC2(CCCCC2)O1.NC(=N)NCC1COC2(CCCCC2)O1[4] |
| InChI | InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13)[1][5] | InChI=1S/2C10H19N3O2.H2O4S/c211-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h28H,1-7H2,(H4,11,12,13);(H2,1,2,3,4)[2][4] |
| InChIKey | HPBNRIOWIXYZFK-UHFFFAOYSA-N[5] | RTEVGQJRTFFMLL-UHFFFAOYSA-N[4][7] |
Physicochemical Properties
This compound sulfate is a solid compound with defined physicochemical characteristics that influence its formulation and biological activity.
| Property | Value | Source |
| Physical Description | Solid | [1] |
| Melting Point | 213.5-215 °C | [1][7] |
| Water Solubility | 1.73 - 1.93 mg/mL (Predicted) | [4][7] |
| logP | -0.18 to 0.68 (Predicted) | [4][7] |
| pKa (Strongest Basic) | 12.02 - 12.56 (Predicted) | [4][7] |
| Hydrogen Bond Donors | 3 (Base: 2) | [4][7] |
| Hydrogen Bond Acceptors | 5 | [4][7] |
| Rotatable Bond Count | 4 | [4] |
Pharmacology
Mechanism of Action
This compound is a postganglionic adrenergic neuron-blocking agent.[5] Its antihypertensive effect is achieved by inhibiting the function of the peripheral sympathetic nervous system.[2] The mechanism involves several steps:
-
Uptake: this compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET), the same pump responsible for norepinephrine reuptake.[5][8]
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in the adrenergic storage vesicles.
-
Norepinephrine Displacement: this compound slowly displaces norepinephrine from these storage vesicles, leading to a gradual depletion of available catecholamines.[5][9]
-
Inhibition of Release: This depletion prevents the release of norepinephrine in response to sympathetic nerve stimulation.[1][7]
-
Pharmacological Effect: The resulting reduction in neurotransmitter release leads to decreased arteriolar vasoconstriction, which in turn lowers blood pressure.[5][9]
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound sulfate (CHEBI:5556) [ebi.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. KEGG DRUG: this compound sulfate [genome.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Guanadrel's Dual-Action Mechanism on Norepinephrine Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is a postganglionic adrenergic blocking agent, formerly utilized as an antihypertensive medication.[1][2] Its therapeutic effect stems from a sophisticated and potent interaction with the sympathetic nervous system's core machinery for norepinephrine (NE) signaling. This compound works by controlling nerve impulses along specific nerve pathways, leading to the relaxation of blood vessels and a subsequent lowering of blood pressure.[3][4][5] This guide provides an in-depth examination of this compound's molecular mechanism, focusing on its dual impact on norepinephrine uptake and vesicular release. We will detail the experimental protocols used to characterize these effects and present quantitative data in a structured format.
Core Mechanism: Hijacking the Norepinephrine Lifecycle
This compound's primary mechanism of action is twofold, effectively acting as a "Trojan horse" within the presynaptic adrenergic neuron:
-
Uptake via Norepinephrine Transporter (NET): this compound is a substrate for the norepinephrine transporter (SLC6A2), the primary mechanism for clearing NE from the synaptic cleft.[6] This allows the drug to be actively transported from the synapse into the neuronal cytoplasm, concentrating it at its site of action.
-
Vesicular Sequestration and NE Displacement: Once inside the neuron, this compound is recognized and transported by the vesicular monoamine transporter (VMAT) into neurotransmitter storage vesicles. Within these vesicles, this compound progressively displaces norepinephrine, leading to a depletion of available NE stores.[1][6]
The ultimate result of this process is a profound reduction in the amount of norepinephrine released upon sympathetic nerve stimulation, thereby blocking adrenergic transmission.[1][3]
Interaction with the Norepinephrine Transporter (NET)
This compound's entry into the presynaptic neuron is a critical first step, mediated entirely by the norepinephrine transporter (NET).[6] By acting as a substrate, it competes with endogenous norepinephrine for transport. This action is foundational to its classification as an adrenergic neuron blocking agent.
Quantitative Data: NET Interaction Parameters
| Parameter | Symbol | Definition | Significance for this compound |
| Inhibitor Constant | Kᵢ | The concentration of a competing ligand (inhibitor) that would occupy 50% of the transporters at equilibrium in a radioligand binding assay. A lower Kᵢ indicates higher binding affinity. | Would quantify this compound's direct binding affinity to the NET protein relative to other ligands. |
| Half Maximal Inhibitory Concentration | IC₅₀ | The concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function (e.g., norepinephrine uptake). | Would quantify the functional potency of this compound in blocking norepinephrine reuptake in a cellular or synaptosomal assay. |
Experimental Protocol: In Vitro Norepinephrine Uptake Inhibition Assay
This assay quantifies a compound's ability to inhibit the uptake of norepinephrine into cells or nerve terminals.
Objective: To determine the IC₅₀ value of this compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK-293 cells stably expressing hNET (or alternatively, rat brain synaptosome preparations).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Krebs-Ringer-HEPES (KRH) assay buffer.
-
[³H]Norepinephrine (radiolabeled tracer).
-
Desipramine (a known potent NET inhibitor, used as a positive control and for defining non-specific binding).
-
Test compound: this compound sulfate.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Plating: hNET-expressing HEK-293 cells are seeded into 24- or 96-well plates and cultured to form a confluent monolayer.
-
Preparation: On the day of the assay, the culture medium is removed, and cells are washed gently with KRH buffer.
-
Compound Addition: Serial dilutions of this compound are prepared in KRH buffer. The diluted compound is added to the appropriate wells. Control wells receive buffer only (total uptake) or a high concentration of desipramine (non-specific uptake).
-
Assay Initiation: The assay is initiated by adding a fixed concentration of [³H]Norepinephrine to all wells.
-
Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter activity.
-
Termination: The incubation is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular tracer.
-
Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of specific norepinephrine uptake (total uptake - non-specific uptake), yielding the IC₅₀ value.
Experimental Workflow: NET Uptake Assay
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
In Vitro Effects of Guanadrel on Sympathetic Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is a postganglionic adrenergic neuron-blocking agent that has been utilized as an antihypertensive agent. Its primary mechanism of action involves the inhibition of sympathetic nervous system activity. By displacing norepinephrine from its storage vesicles in sympathetic nerve endings, this compound effectively reduces the amount of this key neurotransmitter released upon nerve stimulation. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on sympathetic neurons, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a "false" neurotransmitter. It is taken up into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[1] Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine. This leads to a gradual depletion of norepinephrine stores within the nerve terminal. Consequently, when the sympathetic neuron is activated, less norepinephrine is released, resulting in a diminished adrenergic response.[1]
Quantitative Data Summary
| Parameter | Treatment Group | Value | Unit | Study Population | Citation |
| Plasma Norepinephrine Levels | Placebo | 1.28 ± 0.09 | nM | Human | [2] |
| This compound | 0.85 ± 0.06 | nM | Human | [2] | |
| Extravascular Norepinephrine Release Rate | Placebo | 7.1 ± 0.7 | nmol/min per m² | Human | [2] |
| This compound | 4.0 ± 0.2 | nmol/min per m² | Human | [2] |
Table 1: Effects of this compound on Norepinephrine Dynamics in Humans. This table summarizes the in vivo effects of this compound on plasma norepinephrine levels and extravascular norepinephrine release rate in human subjects.
Experimental Protocols
Isolation and Culture of Rodent Superior Cervical Ganglion (SCG) Neurons
A common in vitro model for studying sympathetic neurons involves the primary culture of cells from the superior cervical ganglia (SCG) of rodents.
Materials:
-
Neonatal rat or mouse pups (P0-P3)
-
Dissection medium (e.g., Leibovitz's L-15 medium)
-
Enzyme solution (e.g., trypsin, collagenase)
-
Culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF))
-
Coated culture plates (e.g., with poly-D-lysine and laminin)
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Dissection: Euthanize neonatal pups according to approved animal care protocols. Dissect the superior cervical ganglia under a stereomicroscope in sterile dissection medium.
-
Enzymatic Digestion: Transfer the ganglia to an enzyme solution (e.g., 0.25% trypsin) and incubate at 37°C for a specified time (e.g., 20-30 minutes) to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the cells onto coated culture dishes.
-
Maintenance: Maintain the neuronal cultures in a humidified incubator, changing the medium every 2-3 days. The presence of NGF is crucial for the survival and growth of sympathetic neurons in culture.
[³H]-Norepinephrine Uptake Assay
This assay is used to quantify the uptake of norepinephrine into cultured sympathetic neurons and to assess the inhibitory effects of compounds like this compound.
Materials:
-
Cultured sympathetic neurons
-
[³H]-Norepinephrine (radiolabeled)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Scintillation fluid and counter
-
Test compound (this compound)
Protocol:
-
Pre-incubation: Wash the cultured neurons with uptake buffer. Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Uptake: Add [³H]-Norepinephrine to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in this compound-treated cells to control cells to determine the inhibition of norepinephrine uptake. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake. While a specific IC50 for this compound in this assay is not available in the cited literature, a similar compound, xylamine, has an IC50 of approximately 0.3 µM for inhibiting [³H]-norepinephrine uptake in organ-cultured rat SCG.[3]
Neuronal Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This can be used to determine if this compound has any cytotoxic effects on sympathetic neurons.
Materials:
-
Cultured sympathetic neurons
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Treatment: Treat cultured neurons with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of this compound-treated cells to control cells to determine any effect on cell viability.[4][5][6][7][8]
Signaling Pathways and Visualizations
The primary action of this compound is at the level of the norepinephrine transporter and storage vesicles. The downstream effects are a consequence of reduced norepinephrine release and subsequent decreased activation of adrenergic receptors on target tissues.
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound is taken up by the norepinephrine transporter (NET) into the sympathetic neuron terminal, where it displaces norepinephrine (NE) from synaptic vesicles, leading to reduced NE release and decreased signaling at the postsynaptic adrenergic receptor.
Figure 2: [³H]-Norepinephrine Uptake Assay Workflow. This diagram outlines the key steps in performing a radiolabeled norepinephrine uptake assay to determine the inhibitory effect of this compound on sympathetic neurons.
Figure 3: Logical Flow of this compound's Antihypertensive Effect. This diagram shows the logical progression from this compound administration to its ultimate physiological effect of lowering blood pressure through its actions on sympathetic neurons.
Conclusion
In vitro studies of this compound on sympathetic neurons are essential for a detailed understanding of its pharmacological profile. The primary mechanism involves its uptake via the norepinephrine transporter and subsequent displacement of norepinephrine from vesicular stores, leading to a reduction in sympathetic neurotransmission. While specific in vitro quantitative data for this compound is limited in publicly accessible literature, the experimental protocols described here provide a framework for conducting such studies. Further in vitro research would be valuable to precisely quantify its potency and to explore any potential effects on neuronal viability and other signaling pathways beyond its primary mechanism of action. This knowledge is crucial for the continued understanding of adrenergic pharmacology and the development of novel therapeutics targeting the sympathetic nervous system.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by xylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. mdpi.com [mdpi.com]
Guanadrel's Structure-Activity Relationship (SAR): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is a postganglionic adrenergic neuron-blocking agent that has been used as an antihypertensive agent.[1][2] Its mechanism of action involves the selective uptake into sympathetic neurons and subsequent depletion of norepinephrine stores, leading to a reduction in blood pressure.[3] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of novel analogs with improved pharmacological profiles, such as enhanced potency, selectivity, or reduced side effects. This guide provides a comprehensive overview of the known SAR aspects of this compound, details key experimental protocols for its evaluation, and visualizes important pathways and workflows.
Mechanism of Action
This compound's antihypertensive effect is a direct consequence of its interaction with the sympathetic nervous system. The drug is a substrate for the norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2).[4] This transporter is located on the presynaptic membrane of adrenergic neurons and is responsible for the reuptake of norepinephrine from the synaptic cleft.
The key steps in this compound's mechanism of action are:
-
Uptake into the Neuron: this compound is recognized and actively transported into the sympathetic neuron by NET.[3]
-
Vesicular Accumulation: Once inside the neuron, this compound is concentrated in the norepinephrine storage vesicles.
-
Norepinephrine Displacement: this compound displaces norepinephrine from these storage vesicles.[3]
-
Depletion of Norepinephrine Stores: The displaced norepinephrine is metabolized by monoamine oxidase (MAO) within the neuron, leading to a gradual depletion of norepinephrine stores.
-
Inhibition of Neurotransmission: Upon stimulation of the sympathetic nerve, there is a reduced amount of norepinephrine released into the synaptic cleft. This diminished neurotransmission leads to decreased activation of adrenergic receptors on blood vessels, resulting in vasodilation and a subsequent lowering of blood pressure.[1]
Structure-Activity Relationship (SAR) Studies
A comprehensive, publicly available quantitative SAR study for a series of this compound analogs is currently lacking. Therefore, the following discussion is based on the known importance of its key structural features for its mechanism of action and by making logical inferences from related adrenergic neuron blockers.
The structure of this compound, 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine, consists of two main pharmacophoric elements: the guanidine group and the spiroketal moiety .
The Guanidine Group
The highly basic guanidine group is crucial for the pharmacological activity of this compound. It exists in its protonated guanidinium form at physiological pH. This positive charge is essential for its recognition and transport by the norepinephrine transporter (NET), which naturally transports the protonated amine of norepinephrine.
-
Basicity: Modifications that reduce the basicity of the guanidine group are expected to decrease the affinity for NET and, consequently, reduce the adrenergic neuron blocking activity.
-
Substitution: Substitution on the guanidine nitrogen atoms could impact both the basicity and the steric bulk. N-alkylation or N-acylation would likely lead to a significant loss of activity.
The Spiroketal Moiety
The 1,4-dioxaspiro[4.5]decane portion of this compound is a lipophilic group that likely contributes to the overall physicochemical properties of the molecule, influencing its absorption, distribution, and interaction with the binding pocket of NET.
-
Lipophilicity: The spiroketal system provides a degree of lipophilicity that is likely optimal for crossing cell membranes and for interacting with the transporter. Significant alterations to this lipophilicity could adversely affect its pharmacokinetic and pharmacodynamic properties.
-
Steric Bulk: The size and conformation of the spiro-system are likely important for fitting into the NET binding site. Modifications to the cyclohexane ring, such as substitution or changing the ring size, would be expected to alter the activity. Similarly, alterations to the dioxolane ring would also likely impact activity.
The Ethyl Linker
The ethyl group connecting the spiroketal moiety and the guanidine group acts as a spacer. The length and flexibility of this linker are critical for correctly positioning the guanidine group for interaction with NET. Shortening or lengthening this chain would likely have a detrimental effect on activity.
Illustrative Quantitative SAR Data
The following table is a hypothetical representation of what a quantitative SAR study for this compound analogs might look like. Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.
| Compound | R1 | R2 | Norepinephrine Uptake Inhibition IC50 (nM) | In Vivo Antihypertensive Activity (ED50, mg/kg) |
| This compound | H | H | Value | Value |
| Analog 1 | CH3 | H | Value | Value |
| Analog 2 | H | CH3 | Value | Value |
| Analog 3 | - | Cyclopentyl | Value | Value |
| Analog 4 | H | COCH3 | Value | Value |
Experimental Protocols
The evaluation of this compound and its potential analogs involves both in vitro and in vivo assays to determine their potency in blocking the norepinephrine transporter and their efficacy in lowering blood pressure.
In Vitro: Norepinephrine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
Objective: To determine the in vitro potency (IC50) of compounds in inhibiting norepinephrine uptake.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-BE(2)C) endogenously expressing NET.[5]
-
Cell culture medium and supplements.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Norepinephrine (radiolabeled).
-
Test compounds and reference inhibitor (e.g., Desipramine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate flasks until they reach confluency.
-
Plating: Plate the cells in 24-well plates at a suitable density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in KRH buffer.
-
Assay Initiation:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing the test compound or reference inhibitor to the wells.
-
Add [³H]-Norepinephrine to each well to initiate the uptake. The final concentration should be close to the Km value for the transporter.[5]
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes).[5]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Quantify the amount of radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is widely used to assess the blood pressure-lowering effects of potential antihypertensive agents.
Objective: To evaluate the in vivo efficacy and duration of action of test compounds in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).
-
Test compounds and a reference antihypertensive drug (e.g., this compound sulfate).
-
Animal cages and standard laboratory animal care facilities.
Procedure:
-
Acclimatization: Acclimatize the SHR to the laboratory environment and the blood pressure measurement procedure for at least one week.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious rats using the tail-cuff method.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally (by gavage) or via another appropriate route.
-
Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis:
-
Calculate the change in SBP and HR from baseline for each animal at each time point.
-
Compare the effects of the test compounds with the vehicle control and the reference drug using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Determine the dose-response relationship and calculate the ED50 if applicable.
-
Conclusion
This compound's unique structure, featuring a critical guanidine group and a spiroketal moiety, dictates its mechanism of action as an adrenergic neuron blocking agent. While a detailed quantitative structure-activity relationship for a series of this compound analogs is not publicly available, the foundational understanding of its pharmacophore allows for rational drug design efforts. The guanidinium group's positive charge is essential for its interaction with the norepinephrine transporter, and the lipophilic spiro-system likely plays a key role in its overall pharmacokinetic and pharmacodynamic profile. Further research involving the synthesis and biological evaluation of a systematic series of this compound analogs is necessary to fully elucidate the quantitative SAR and to guide the development of next-generation adrenergic neuron blockers with improved therapeutic properties. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Guanadrel Metabolism and Metabolite Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanadrel, an adrenergic neuron-blocking agent, has been utilized for the management of hypertension. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolites and their biological activities. While the parent drug's mechanism is well-documented, the pharmacological contribution of its metabolites remains an area with significant knowledge gaps. This document summarizes the known metabolic pathways, identifies key metabolites, and critically evaluates the limited data on their biological effects. Furthermore, it outlines detailed experimental protocols to facilitate future research aimed at elucidating the complete metabolic fate and pharmacological profile of this compound and its derivatives.
Introduction
This compound is a postganglionic adrenergic blocking agent effective in the treatment of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction.[3][4] this compound is rapidly absorbed from the gastrointestinal tract and undergoes partial metabolism in the liver.[1][5] Approximately 40-50% of an orally administered dose is metabolized, while the remainder is excreted unchanged in the urine.[5] Understanding the biotransformation of this compound is crucial for a complete comprehension of its pharmacological profile, including potential contributions of its metabolites to efficacy and adverse effects.
Pharmacokinetics of this compound
A summary of the key pharmacokinetic parameters of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Absorption | Rapidly and readily absorbed from the gastrointestinal tract | [1][2] |
| Metabolism | Partially metabolized by the liver (40-50% of oral dose) | [1][5] |
| Half-life | Approximately 10-12 hours | [1][6] |
| Excretion | Primarily via urine; ~50% as unchanged drug | [1] |
| Protein Binding | Low, approximately 20% | [2] |
This compound Metabolism
The metabolism of this compound is known to occur primarily in the liver.[3] However, detailed information regarding the specific metabolic pathways and the enzymes involved is not extensively documented in publicly available literature.
Known Metabolites
To date, only one metabolite of this compound has been definitively identified in the literature:
-
2,3-dihydroxypropylguanidine : This metabolite is formed through the cleavage of the spiroketal ring of the parent this compound molecule.[1]
The presence of other metabolites is suggested by the fact that 40-50% of the drug is metabolized, yet only one major metabolite has been characterized. Further investigation is warranted to identify and quantify all metabolic products.
Putative Metabolic Pathways
Based on the structure of this compound, several metabolic reactions are plausible. A proposed metabolic pathway is illustrated in the diagram below. It is important to note that this pathway is hypothetical and requires experimental validation.
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Guanadrel in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of guanadrel, a postganglionic adrenergic-blocking agent. It is important to note that while the mechanism of action and human pharmacokinetics of this compound are established, specific, quantitative pharmacokinetic data from animal models are not extensively available in the public domain. This document synthesizes the available information, outlines the known preclinical safety studies, and presents a generalized framework for the experimental protocols that would be used to determine such a profile.
This compound: An Overview
This compound is an antihypertensive drug that functions by interfering with the sympathetic nervous system.[1] Its primary mechanism involves uptake into sympathetic neurons, where it displaces the neurotransmitter norepinephrine from its storage vesicles.[2][3] This action depletes norepinephrine stores, leading to reduced neurotransmitter release and a subsequent decrease in arteriolar vasoconstriction, ultimately lowering blood pressure.[2]
Mechanism of Action
The antihypertensive effect of this compound is a direct result of its interaction with presynaptic sympathetic neurons. The key steps in its mechanism of action are as follows:
-
Neuronal Uptake: this compound is a substrate for the norepinephrine transporter (NET), which actively transports it from the synaptic cleft into the presynaptic neuron.
-
Vesicular Sequestration: Once inside the neuron, this compound is transported into synaptic vesicles.
-
Norepinephrine Displacement: Within the vesicles, this compound displaces norepinephrine from its storage sites.
-
Inhibition of Norepinephrine Release: The depletion of vesicular norepinephrine leads to a diminished release of the neurotransmitter upon nerve stimulation.
-
Reduced Sympathetic Tone: The decreased availability of norepinephrine at the neuroeffector junction on blood vessels results in reduced stimulation of adrenergic receptors, leading to vasodilation and a decrease in blood pressure.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in the sympathetic neuron.
Pharmacokinetic Profile
Absorption, Distribution, Metabolism, and Excretion (ADME) Summary
| Parameter | Human Pharmacokinetic Data | Preclinical Animal Model Information |
| Absorption | This compound is rapidly and readily absorbed from the gastrointestinal tract following oral administration.[2][3] Some reports suggest that its absorption may be incomplete.[4] | Chronic oral gavage toxicity studies have been performed in rats and dogs , though specific bioavailability data from these studies are not publicly available.[5] |
| Distribution | Plasma protein binding is low, at approximately 20%.[3] | Data regarding the volume of distribution and tissue penetration in animal models have not been found in the reviewed literature. |
| Metabolism | The drug is partially metabolized, primarily by the liver.[2][3] | The specific metabolic pathways and metabolite profiles in preclinical animal models have not been detailed in available sources. |
| Excretion | Approximately 50% of an orally administered dose is excreted unchanged in the urine.[2] The elimination half-life is approximately 10 to 12 hours.[2][4] | Parenteral administration was used in teratogenicity studies in rats and embryocidal studies in guinea pigs , but excretion kinetics from these studies are not available.[2] |
Preclinical Safety Studies
While detailed pharmacokinetic data is scarce, records indicate that this compound has been evaluated in several animal models for safety and toxicity.
| Study Type | Animal Model(s) | Route of Administration | Observations | Reference(s) |
| Chronic Toxicity | Rats, Dogs | Oral Gavage | Long-term toxicity was assessed, but specific findings are not detailed in the available literature. | [5] |
| Teratogenicity | Rats | Parenteral | Teratogenic effects were observed at doses up to 2 mg/kg. | [2] |
| Embryocidal Effects | Guinea Pigs | Parenteral | Daily doses of 0.5 mg were found to have embryocidal effects. | [2] |
General Experimental Protocol for a Preclinical Pharmacokinetic Study
In the absence of specific published protocols for this compound, a standard methodology for determining the oral pharmacokinetic profile of a compound in a rodent model is described below.
Hypothetical Experimental Workflow for an Oral Pharmacokinetic Study in Rats
Caption: A generalized workflow for a preclinical oral pharmacokinetic study.
1. Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, would be used following an acclimatization period of at least one week.
2. Housing: Animals would be housed under standard laboratory conditions (12-hour light/dark cycle) with ad libitum access to standard chow and water, except for an overnight fast prior to dosing.
3. Dosing Formulation and Administration: this compound sulfate would be dissolved in a suitable vehicle, such as sterile water, and administered as a single oral dose via gavage.
4. Blood Sampling: Serial blood samples (approx. 0.2 mL) would be collected, typically from a tail vein or indwelling cannula, at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
5. Plasma Processing: Plasma would be isolated by centrifugation of the blood samples and stored at -80°C pending analysis.
6. Bioanalysis: The concentration of this compound in the plasma samples would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
7. Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½), would be calculated using non-compartmental analysis software.
Conclusion
The available scientific literature provides a clear picture of this compound's mechanism of action and its general pharmacokinetic properties in humans. However, there is a notable lack of detailed, quantitative pharmacokinetic data for this compound in preclinical animal models. The documented use of rats, dogs, and guinea pigs in safety and toxicology studies confirms their relevance in the evaluation of this compound. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound in these species would require dedicated studies, likely following modern bioanalytical and pharmacokinetic analysis standards. Such data would be essential for a complete preclinical profile and for any future research involving this or structurally related compounds.
References
Guanadrel's Interaction with Adrenergic Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action at the Presynaptic Neuron
Guanadrel exerts its sympatholytic effect by targeting the presynaptic adrenergic neuron.[1] The process can be broken down into several key steps:
-
Neuronal Uptake: this compound is recognized and actively transported into the sympathetic neuron from the synaptic cleft by the norepinephrine transporter (NET), also known as SLC6A2.[3][4] It essentially acts as a substrate for this transporter.[4]
-
Vesicular Sequestration and Norepinephrine Displacement: Once inside the neuron, this compound is concentrated within the synaptic vesicles, the storage sites for norepinephrine.[2] It gradually displaces norepinephrine from these storage sites.[2][5]
-
Inhibition of Norepinephrine Release: this compound also blocks the release of norepinephrine that is normally triggered by a nerve impulse.[1] This leads to a depletion of catecholamines at the nerve endings.[2]
The net result of these actions is a significant reduction in the amount of norepinephrine released into the synapse upon sympathetic nerve stimulation.[1] This decrease in neurotransmitter availability leads to reduced activation of postsynaptic alpha and beta-adrenergic receptors, resulting in vasodilation and a lowering of blood pressure.[5] It has a mechanism similar to guanethidine, but with a more rapid onset of action and a shorter half-life of approximately 10 hours.[3]
Interaction with the Norepinephrine Transporter (NET)
This compound's entry into the presynaptic neuron is critically dependent on the norepinephrine transporter.[4] One source describes this compound as a partial agonist at the sodium-dependent noradrenaline transporter.[6]
Quantitative Data on this compound's Interaction with NET
| Target | Ligand | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |
| Norepinephrine Transporter (NET/SLC6A2) | This compound | Human | Not Specified | Partial Agonist (Quantitative data not available) | [6] |
Direct Interaction with Adrenergic Receptors
The primary mechanism of this compound is not direct antagonism or agonism at postsynaptic adrenergic receptors.[7] Its effects are mediated by the reduction of norepinephrine in the synapse.[1]
Quantitative Data on this compound's Interaction with Adrenergic Receptors
There is no available data from the reviewed literature to suggest that this compound has a significant direct binding affinity for alpha or beta-adrenergic receptors.
| Receptor Subtype | Ligand | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |
| α₁-Adrenergic | This compound | Not Available | Not Available | Not Available | |
| α₂-Adrenergic | This compound | Not Available | Not Available | Not Available | |
| β₁-Adrenergic | This compound | Not Available | Not Available | Not Available | |
| β₂-Adrenergic | This compound | Not Available | Not Available | Not Available |
Downstream Effects on Adrenergic Receptor Function: Homologous Upregulation
Chronic reduction of sympathetic nervous system activity with this compound can lead to a compensatory change in postsynaptic adrenergic receptor sensitivity, a phenomenon known as homologous upregulation.[8]
Experimental Evidence and Quantitative Data
A study in humans demonstrated that suppression of sympathetic activity with this compound leads to an increased sensitivity of arterial alpha-adrenergic responsiveness.[8]
| Parameter | Placebo | This compound | P-value |
| Plasma Norepinephrine (NE) | 1.28 ± 0.09 nM | 0.85 ± 0.06 nM | P = 0.0001 |
| Extravascular NE Release Rate | 7.1 ± 0.7 nmol/min per m² | 4.0 ± 0.2 nmol/min per m² | P = 0.0004 |
| Forearm Blood Flow Response to NE | Baseline | Increased Sensitivity | P = 0.03 |
| Forearm Blood Flow Response to Angiotensin II | Baseline | No significant difference | P = 0.81 |
Data from a study on homologous upregulation of human arterial alpha-adrenergic responses by this compound.[8]
The increased sensitivity to norepinephrine, but not to the non-adrenergic agonist angiotensin II, suggests a specific upregulation of the alpha-adrenergic signaling pathway.[8]
Experimental Protocol: Assessment of Arterial Alpha-Adrenergic Responsiveness
The following is a summary of the protocol used to demonstrate homologous upregulation of arterial alpha-adrenergic responsiveness during this compound administration.[8]
-
Study Design: A double-blind, randomized, crossover study comparing placebo with this compound.
-
Subjects: Healthy human volunteers.
-
Drug Administration: Subjects received either this compound (5 mg) or a placebo.
-
Measurement of Sympathetic Activity: Plasma norepinephrine levels and extravascular norepinephrine release rate (derived from [³H]NE kinetics) were measured to confirm suppression of sympathetic nervous system activity.
-
Assessment of Vascular Responsiveness:
-
Forearm blood flow (FABF) was measured by plethysmography.
-
Intra-arterial infusions of norepinephrine (NE) were administered to assess alpha-adrenergic responsiveness.
-
Intra-arterial infusions of angiotensin II (AII) were used as a non-adrenergic vasoconstrictor control.
-
Phentolamine, an alpha-adrenergic antagonist, was infused to assess endogenous arterial alpha-adrenergic tone.
-
-
Data Analysis: The changes in forearm blood flow in response to the infusions of NE and AII during the this compound phase were compared to the placebo phase.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Guanadrel Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Guanadrel Sulfate solutions intended for in vivo experimental use. The information compiled herein is based on publicly available data and established laboratory practices for the formulation of research compounds.
Compound Information: this compound Sulfate
This compound, administered as this compound sulfate, is a postganglionic adrenergic blocking agent.[1] It acts by inhibiting the release of norepinephrine from nerve endings, leading to a reduction in sympathetic tone and subsequent lowering of blood pressure.[2] It is most commonly used in experimental models of hypertension.
Chemical and Physical Properties
A summary of the relevant properties of this compound and its sulfate salt is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | This compound: C₁₀H₁₉N₃O₂this compound Sulfate: C₂₀H₄₀N₆O₈S | [3] |
| Molecular Weight | This compound: 213.28 g/mol this compound Sulfate: 524.63 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Water: 76 mg/mL at 25°CDMSO: Soluble | [4] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |
This compound Signaling Pathway
This compound's mechanism of action involves its uptake into sympathetic neurons and subsequent interference with norepinephrine storage and release.
Experimental Protocols
The following protocols are provided as a starting point for the preparation of this compound sulfate solutions for common routes of administration in animal research. It is imperative that all solutions for parenteral administration are prepared under sterile conditions.
Oral Administration (Gavage)
Oral gavage is a common method for administering this compound in rodent studies.[5]
Materials:
-
This compound Sulfate powder
-
Sterile distilled water or 0.9% sterile saline
-
Appropriate size gavage needles
-
Sterile tubes and glassware
-
Calibrated balance and weigh boats
-
Magnetic stirrer and stir bar
Protocol:
-
Calculate the required amount of this compound Sulfate based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound Sulfate using a calibrated balance.
-
Add the desired volume of sterile water or saline to a sterile beaker with a magnetic stir bar.
-
Slowly add the this compound Sulfate powder to the vehicle while stirring.
-
Continue stirring until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a 0.22 µm sterile filter.
-
Store the final solution in a sterile, light-protected container.
Dosage and Vehicle Recommendations for Oral Gavage:
| Parameter | Recommendation | Notes |
| Vehicle | Sterile Water, 0.9% Saline | Ensure the vehicle is appropriate for the animal model and experimental design. |
| Typical Dosage Range | 15-400 mg/kg in rats and dogs[5] | The appropriate dose will depend on the specific research question and animal model. |
| Maximum Volume | 5-10 mL/kg for rats | Adhere to institutional guidelines for gavage volumes. |
Intraperitoneal (IP) and Intravenous (IV) Injection
For systemic administration via injection, it is critical to use a sterile, isotonic, and pH-neutral solution to minimize irritation and ensure animal welfare.
Materials:
-
This compound Sulfate powder
-
Sterile Water for Injection (WFI), 0.9% Sterile Saline for Injection, or Phosphate-Buffered Saline (PBS)
-
Sterile vials, syringes, and needles
-
0.22 µm sterile syringe filters
-
Laminar flow hood or sterile work area
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 N NaOH, 0.1 N HCl) if necessary
Protocol:
-
Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate and weigh the required amount of this compound Sulfate.
-
Add the desired volume of sterile vehicle (WFI, Saline, or PBS) to a sterile container.
-
Dissolve the this compound Sulfate in the vehicle with sterile stirring.
-
Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 7.2-7.4) using sterile acid or base solutions.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the sterile solution appropriately.
Formulation Parameters for Injectable Solutions:
| Parameter | Recommendation | Rationale |
| Vehicle | 0.9% Sterile Saline, Phosphate-Buffered Saline (PBS) | Ensures isotonicity, minimizing cell lysis and irritation at the injection site. |
| pH | 7.2 - 7.4 | Physiological pH is crucial for preventing pain and tissue damage upon injection. |
| Sterility | Must be sterile | Prevents infection. |
| Endotoxins | Should be tested and within acceptable limits | Prevents pyrogenic reactions. |
Solution Stability and Storage
While specific stability data for lab-prepared this compound solutions is not extensively published, general guidelines for pharmaceutical preparations should be followed.
| Storage Condition | Recommended Duration | Notes |
| 2-8°C (Refrigerated) | Up to 1 week | Protect from light. Visually inspect for precipitation or discoloration before use. |
| -20°C (Frozen) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Thaw completely and mix well before use. |
It is strongly recommended to prepare solutions fresh whenever possible. If storage is necessary, a small-scale stability study under the intended storage conditions is advised to ensure the compound remains in solution and does not degrade.
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering this compound solutions in an in vivo experiment.
Safety Precautions
-
Follow all institutional guidelines for the safe handling of chemical compounds and for animal welfare.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound sulfate powder and solutions.
-
For injectable solutions, strict aseptic technique is mandatory to prevent contamination.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional policies. The user is responsible for ensuring the safety and validity of their experimental procedures.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for Studying Guanadrel's Effects on Blood Pressure in Rats
Application Notes
Guanadrel is a postganglionic adrenergic-blocking agent that effectively lowers blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] This protocol outlines a comprehensive method for evaluating the antihypertensive effects of this compound in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR). The SHR model is genetically predisposed to developing hypertension and is a standard model for preclinical assessment of antihypertensive drugs.
This document provides detailed procedures for oral administration of this compound, subsequent monitoring of cardiovascular parameters, and presentation of the collected data. The protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of animal handling and cardiovascular physiology.
Mechanism of Action: this compound is taken up into the presynaptic sympathetic neuron via the norepinephrine transporter. Inside the neuron, it displaces norepinephrine from its storage vesicles, leading to a depletion of norepinephrine stores. Consequently, the amount of norepinephrine released upon nerve stimulation is reduced, resulting in decreased vasoconstriction of arterioles and a subsequent reduction in blood pressure.[1][2][3]
Experimental Protocols
Animal Model and Acclimation
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Control Group: Age-matched male Wistar-Kyoto (WKY) rats as a normotensive control.
-
Acclimation: Upon arrival, all rats will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. They will have ad libitum access to standard chow and water. A minimum of one week of acclimation is required before any experimental procedures.
This compound Administration
-
Drug Preparation: this compound sulfate will be dissolved in sterile distilled water to the desired concentrations. The solution should be prepared fresh daily.
-
Dosage Regimen: Based on toxicity studies in rats, a dose-response study is recommended. The following oral doses are suggested: 10 mg/kg, 30 mg/kg, and 100 mg/kg.[4] A vehicle control group will receive an equivalent volume of distilled water.
-
Administration: this compound will be administered once daily via oral gavage for a period of 4 weeks. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
Blood Pressure and Heart Rate Measurement
-
Method: Non-invasive tail-cuff plethysmography is a suitable method for repeated measurements in conscious rats. For more precise and continuous data, direct measurement via arterial catheterization can be employed, though it is more invasive.
-
Procedure (Tail-Cuff):
-
Rats will be placed in a restrainer and allowed to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.
-
A tail-cuff with a pneumatic pulse sensor will be placed at the base of the tail.
-
The cuff will be inflated and deflated automatically, and the system will record systolic blood pressure, diastolic blood pressure, and heart rate.
-
For each time point, a minimum of five consecutive successful readings will be averaged.
-
-
Measurement Schedule:
-
Baseline: Measurements will be taken for three consecutive days before the start of treatment to establish a stable baseline.
-
Treatment Period: Measurements will be taken weekly, 2 hours post-dosing, to monitor the acute effects, and also at 24 hours post-dosing (immediately before the next dose) to assess the duration of action.
-
Final Measurement: A final measurement will be taken on the last day of the 4-week treatment period.
-
Data Presentation
The following tables present illustrative data for the expected outcomes of the study.
Table 1: Effect of 4-Week Oral this compound Treatment on Systolic Blood Pressure (SBP) in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| WKY (Control) | Vehicle | 125 ± 5 | 127 ± 6 | +2 ± 3 |
| SHR (Control) | Vehicle | 185 ± 8 | 188 ± 7 | +3 ± 4 |
| This compound | 10 | 183 ± 7 | 165 ± 6 | -18 ± 5 |
| This compound | 30 | 186 ± 8 | 148 ± 7 | -38 ± 6 |
| This compound | 100 | 184 ± 6 | 135 ± 5 | -49 ± 5 |
*Data are presented as Mean ± SEM.
Table 2: Effect of 4-Week Oral this compound Treatment on Diastolic Blood Pressure (DBP) in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Baseline DBP (mmHg) | Week 4 DBP (mmHg) | Change in DBP (mmHg) |
| WKY (Control) | Vehicle | 85 ± 4 | 86 ± 5 | +1 ± 2 |
| SHR (Control) | Vehicle | 128 ± 6 | 130 ± 5 | +2 ± 3 |
| This compound | 10 | 127 ± 5 | 112 ± 4 | -15 ± 4 |
| This compound | 30 | 129 ± 6 | 98 ± 5 | -31 ± 5 |
| This compound | 100 | 126 ± 5 | 89 ± 4 | -37 ± 4 |
*Data are presented as Mean ± SEM.
Table 3: Effect of 4-Week Oral this compound Treatment on Heart Rate (HR) in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Baseline HR (bpm) | Week 4 HR (bpm) | Change in HR (bpm) |
| WKY (Control) | Vehicle | 350 ± 15 | 348 ± 12 | -2 ± 8 |
| SHR (Control) | Vehicle | 380 ± 18 | 385 ± 15 | +5 ± 10 |
| This compound | 10 | 382 ± 16 | 360 ± 14 | -22 ± 9 |
| This compound | 30 | 378 ± 15 | 345 ± 12 | -33 ± 11 |
| This compound | 100 | 385 ± 17 | 330 ± 10 | -55 ± 9 |
*Data are presented as Mean ± SEM.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a sympathetic neuron.
Experimental Workflow
Caption: Experimental workflow for studying this compound in rats.
References
Assessing the Cytotoxicity of Guanadrel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is an antihypertensive drug that functions as a postganglionic adrenergic blocking agent. Its primary mechanism of action involves the displacement of norepinephrine from nerve endings, leading to a reduction in sympathetic tone and blood pressure.[1][2][3] While its therapeutic effects are well-documented, a comprehensive understanding of its potential cytotoxic effects at the cellular level is less established. These application notes provide a detailed framework and experimental protocols for assessing the in vitro cytotoxicity of this compound.
The following protocols are designed to enable researchers to determine the cytotoxic potential of this compound, elucidate the mechanisms of cell death, and investigate the underlying signaling pathways. The assays described are standard methods in toxicology and cell biology, providing a robust platform for evaluating the cellular response to this compound exposure.[4][5][6]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (48h) | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | 48h | 150 µM |
| HepG2 | Human Hepatocellular Carcinoma | 48h | 350 µM |
| HEK293 | Human Embryonic Kidney | 48h | 500 µM |
| PC12 | Rat Pheochromocytoma | 48h | 120 µM |
Table 2: Hypothetical Results of Mechanistic Cytotoxicity Assays
| Assay | Cell Line | This compound Concentration | Observation | Implication |
| LDH Release | SH-SY5Y | 150 µM | 15% increase vs. control | Minor necrotic component |
| Annexin V / PI | SH-SY5Y | 150 µM | 60% Annexin V positive, 10% PI positive | Apoptosis is the primary mode of cell death |
| Caspase-3/7 Activity | SH-SY5Y | 150 µM | 5-fold increase vs. control | Caspase-dependent apoptosis |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]
Materials:
-
This compound sulfate
-
Selected cell lines (e.g., SH-SY5Y, HepG2, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (medium with the same concentration of solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, an indicator of necrosis.[7]
Materials:
-
This compound-treated cell culture supernatants
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum release control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound for the selected time point.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuroblastoma Medication: Antineoplastic agents [emedicine.medscape.com]
- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Management of High-risk Neuroblastoma in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for Guanadrel in Neurological Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanadrel is a postganglionic adrenergic blocking agent historically used as an antihypertensive medication.[1][2][3] Its primary mechanism involves inhibiting the sympathetic nervous system by depleting norepinephrine from nerve endings.[1][4] While its clinical application has been focused on controlling high blood pressure, its specific action on adrenergic neurons presents a tool for researchers investigating the role of the peripheral sympathetic nervous system in the context of various pathologies.
It is important to note that direct research on this compound for treating core neurological disorders like Alzheimer's, Parkinson's, or Huntington's disease is not extensively documented in current literature. Studies in these areas often focus on centrally-acting drugs with similar names, such as guanfacine for Alzheimer's disease[5][6] or guanabenz for Parkinson's disease models.[7][8] this compound's utility in neurological research is therefore primarily as a pharmacological tool to modulate peripheral adrenergic signaling, rather than as a direct therapeutic candidate for central nervous system (CNS) disorders, especially as it is reported to poorly cross the blood-brain barrier.[9]
These application notes provide an overview of this compound's mechanism and properties and propose detailed protocols for its hypothetical use in a research setting to explore the influence of peripheral noradrenergic tone on neurological disease models.
Application Notes
Mechanism of Action
This compound acts as an adrenergic neuron inhibitor.[1] It is actively transported into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[2][10] Once inside the neuron, this compound is concentrated in the storage vesicles, where it gradually displaces norepinephrine.[2] This leads to a depletion of norepinephrine stores over time. Consequently, when the sympathetic nerve is stimulated, there is a significant reduction in the amount of norepinephrine released into the synaptic cleft.[4] This blockade of neurotransmitter release leads to reduced activation of adrenergic receptors on effector organs, resulting in effects such as arteriolar relaxation and a decrease in blood pressure.[1][10]
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Three ways Imperial is leading the way in dementia research | Imperial News | Imperial College London [imperial.ac.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpnotebook.com [fpnotebook.com]
- 10. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Application Notes and Protocols for Measuring Norepinephrine Depletion by Guanadrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is a postganglionic adrenergic neuron-blocking agent previously used for the management of hypertension.[1][2][3] Its mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET), where it subsequently displaces norepinephrine from storage vesicles.[1] This leads to a depletion of norepinephrine stores, preventing its release upon nerve stimulation and resulting in reduced sympathetic tone and a lowering of blood pressure.[1][4]
Accurately quantifying the depletion of norepinephrine in various tissues is crucial for understanding the pharmacodynamics of this compound and similar compounds. This document provides detailed protocols for two common and robust methods for measuring norepinephrine levels—High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA)—and presents data on the expected level of depletion.
Signaling Pathway and Mechanism of Action
This compound's effect is initiated by its transport into the presynaptic sympathetic neuron. Once inside, it is concentrated in the synaptic vesicles, displacing norepinephrine and leading to its depletion over time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpnotebook.com [fpnotebook.com]
Application Notes and Protocols for the Use of Guanadrel in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel is a postganglionic adrenergic neuron-blocking agent that has been used clinically as an antihypertensive agent.[1] Its mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET), followed by the gradual displacement of norepinephrine from storage vesicles.[2] This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in decreased sympathetic tone and vasodilation.[2][3]
Isolated organ bath experiments are a valuable in vitro tool for studying the pharmacological effects of compounds like this compound on specific tissues in a controlled environment.[4][5][6] These experiments allow for the detailed characterization of a drug's mechanism of action, potency, and efficacy on smooth muscle contraction and nerve-mediated responses. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, targeting researchers in pharmacology and drug development.
Mechanism of Action of this compound
This compound's primary effect is the inhibition of neurotransmitter release from sympathetic nerve terminals.[2][3] This is a multi-step process:
-
Uptake: this compound is recognized and transported into the presynaptic adrenergic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.
-
Vesicular Accumulation: Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it competes with and displaces norepinephrine.
-
Depletion of Norepinephrine: Over time, the storage of norepinephrine is depleted.
-
Inhibition of Release: Upon arrival of an action potential at the nerve terminal, the amount of norepinephrine released into the synaptic cleft is significantly reduced.
-
Reduced Postsynaptic Response: The diminished norepinephrine release leads to a decreased activation of adrenergic receptors on the postsynaptic membrane of the smooth muscle cell, resulting in reduced vasoconstriction or other sympathetically mediated responses.
This mechanism makes this compound a valuable tool for studying sympathetic neurotransmission and the effects of its inhibition in various isolated tissues.
Experimental Protocols
The following protocols are generalized for the use of this compound in isolated organ bath experiments with tissues such as the vas deferens or small arteries. Researchers should adapt these protocols to their specific tissue and experimental setup.
General Organ Bath Setup
A standard isolated organ bath system is required, consisting of a tissue chamber, a force transducer, an amplifier, and a data acquisition system. The tissue chamber should be temperature-controlled and have ports for gas delivery and drug administration.
Materials:
-
Physiological Salt Solution (PSS): A common PSS is Krebs-Henseleit solution, with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of around 7.4.
-
This compound Sulfate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound sulfate in distilled water or a suitable solvent. Subsequent dilutions should be made in PSS.
-
Agonists and Antagonists: Depending on the experimental design, other drugs such as norepinephrine, phenylephrine, or electrical field stimulation (EFS) will be needed to induce contractions.
-
Isolated Tissue: Tissues commonly used to study adrenergic transmission include the rat vas deferens and various arterial preparations (e.g., mesenteric artery, aorta).
Protocol 1: Effect of this compound on Nerve-Stimulated Contractions in Isolated Rat Vas Deferens
The rat vas deferens is a classical preparation for studying adrenergic neurotransmission due to its dense sympathetic innervation.[7]
Tissue Preparation:
-
Humanely euthanize a male rat according to institutional guidelines.
-
Carefully dissect the vasa deferentia, cleaning away connective and adipose tissue.
-
Mount a segment of the vas deferens (approximately 1.5-2 cm) in the organ bath containing pre-warmed and gassed PSS. One end is attached to a fixed hook at the bottom of the chamber, and the other is connected to a force transducer.
-
Apply an initial tension of approximately 0.5 - 1.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes with fresh PSS every 15-20 minutes.
Experimental Procedure:
-
Baseline Responses: Induce contractions using electrical field stimulation (EFS). Typical parameters are biphasic square-wave pulses (0.5-1 ms duration, 50-80 V) at a frequency of 0.1-0.2 Hz. Obtain stable, reproducible twitch responses.
-
This compound Incubation: Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10 nM to 100 µM). Allow the tissue to incubate with each concentration for a sufficient period (e.g., 30-60 minutes) to allow for uptake and action of the drug.
-
Post-Guanadrel Responses: After each incubation period, record the EFS-induced contractions.
-
Data Analysis: Express the amplitude of the twitch contractions after this compound as a percentage of the initial baseline contraction. Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a concentration-response curve and determine the IC50 value.
Protocol 2: Effect of this compound on Agonist-Induced Contractions in Isolated Arterial Rings
This protocol assesses whether this compound has a direct effect on the smooth muscle or if its action is solely on the nerve terminals.
Tissue Preparation:
-
Humanely euthanize an animal (e.g., rat, rabbit) according to institutional guidelines.
-
Carefully dissect a segment of an artery (e.g., thoracic aorta, mesenteric artery).
-
Cut the artery into rings of 2-3 mm in width.
-
Mount the arterial rings in the organ bath, suspended between two L-shaped hooks, with one attached to a fixed point and the other to a force transducer.
-
Apply an optimal resting tension (this needs to be determined for each tissue type, but is often in the range of 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes.
Experimental Procedure:
-
Agonist-Induced Contraction: Obtain a cumulative concentration-response curve for a direct-acting alpha-adrenoceptor agonist, such as phenylephrine or norepinephrine. This will establish the baseline contractility of the smooth muscle.
-
Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to baseline tension.
-
This compound Incubation: Incubate the tissue with a fixed concentration of this compound (e.g., 10 µM) for 60 minutes.
-
Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the same agonist.
-
Data Analysis: Compare the concentration-response curves for the agonist in the absence and presence of this compound. A lack of a significant shift in the curve would indicate that this compound does not have a direct effect on the postsynaptic alpha-adrenoceptors.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in isolated organ bath experiments in the public literature, the following table includes data for the structurally and functionally similar adrenergic neuron blocker, guanethidine, to provide a reference for expected potencies. Researchers should determine these values for this compound in their specific experimental systems.
| Compound | Tissue | Species | Parameter | Value | Reference |
| Guanethidine | Mesenteric Artery | Rat | Inhibition of Stimulation-Induced Noradrenaline Efflux | Concentration-dependent decrease from 0.1 to 1 µM | [7] |
Note: This data is for guanethidine and should be used as a comparative reference. The potency of this compound may differ.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's adrenergic neuron blocking action.
Experimental Workflow for Isolated Organ Bath Study
Caption: Workflow for assessing this compound's effect on nerve-stimulated contractions.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's physiological effects.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dmt.dk [dmt.dk]
- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-inflammatory Properties of Guanadrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the preclinical evaluation of guanadrel's potential anti-inflammatory effects. The protocols outlined below describe both in vitro and in vivo methodologies to assess the efficacy of this compound in modulating inflammatory responses.
Introduction
This compound is a postganglionic adrenergic blocking agent that has been used as an antihypertensive medication.[1][2][3] Its primary mechanism of action involves inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][4] While its effects on blood pressure are well-documented, its potential role in modulating inflammation has not been extensively studied. Given the intricate interplay between the nervous and immune systems, investigating the anti-inflammatory properties of this compound is a meritorious scientific pursuit. These protocols provide a systematic approach to explore this potential.
In Vitro Anti-inflammatory Activity Assessment
Objective
To determine the direct anti-inflammatory effects of this compound on murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory testing of this compound.
Protocols
2.3.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or Dexamethasone (10 µM) as a positive control.
-
After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours.
-
2.3.2. Nitric Oxide (NO) Assay
-
Principle: Nitric oxide production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2.3.3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance and determine the cytokine concentrations from the respective standard curves.
-
2.3.4. Cell Viability Assay (MTT)
-
Principle: The MTT assay assesses cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Procedure:
-
After collecting the supernatant for the NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control | 0 | 100 | ||||
| LPS (1 µg/mL) | 0 | 100 | ||||
| This compound + LPS | 1 | |||||
| This compound + LPS | 10 | |||||
| This compound + LPS | 50 | |||||
| This compound + LPS | 100 | |||||
| Dexamethasone + LPS | 10 |
In Vivo Anti-inflammatory Activity Assessment
Objective
To evaluate the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model in rats.
Experimental Workflow
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Protocol
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: this compound (low dose, e.g., 10 mg/kg, p.o.) + Carrageenan.
-
Group 4: this compound (high dose, e.g., 30 mg/kg, p.o.) + Carrageenan.
-
Group 5: Indomethacin (10 mg/kg, p.o., positive control) + Carrageenan.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, indomethacin, or the vehicle orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[5][6][7]
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
-
Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Control | - | |||||
| Carrageenan | - | 0 | ||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| Indomethacin | 10 |
Investigation of Molecular Mechanisms
Objective
To investigate the potential molecular pathways through which this compound may exert its anti-inflammatory effects, focusing on the NF-κB and MAPK signaling pathways.
Signaling Pathways
4.2.1. NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses.[8][9] Its activation leads to the expression of numerous pro-inflammatory genes.[8]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
4.2.2. MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are also key regulators of inflammation and cytokine production.[10][11]
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Protocol (Western Blotting)
-
Cell Lysates: Prepare cell lysates from RAW 264.7 cells treated with this compound and/or LPS at various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against key signaling proteins:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation
Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation
| Treatment Group | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control | ||||
| LPS (1 µg/mL) | ||||
| This compound (50 µM) + LPS | ||||
| Dexamethasone (10 µM) + LPS |
Conclusion
These detailed protocols provide a robust framework for the initial investigation into the anti-inflammatory properties of this compound. The combination of in vitro and in vivo models, along with mechanistic studies, will allow for a comprehensive evaluation of its potential as a novel anti-inflammatory agent. The structured data presentation will facilitate clear interpretation and comparison of the experimental outcomes.
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for the Industrial Synthesis and Purification of Guanadrel Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the industrial synthesis and purification of guanadrel sulfate, an antihypertensive agent. Two primary synthetic routes are described, along with a comprehensive purification protocol. This guide is intended for researchers, scientists, and drug development professionals, offering structured data, experimental methodologies, and process visualizations to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound sulfate is a postganglionic adrenergic blocking agent previously utilized for the management of hypertension.[1] It functions by inhibiting the release of norepinephrine from nerve endings, leading to a reduction in arteriolar vasoconstriction.[2] The chemical name for this compound is (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine. The sulfate salt is the pharmaceutically accepted form.[1] This document outlines the key industrial methods for its synthesis and purification.
Synthesis of this compound Sulfate
Two primary synthetic routes for the production of this compound have been established in the chemical literature and patent filings.
Route 1: From 1,4-Dioxaspiro[4.5]decane-2-methylamine
This route involves the direct guanidination of 1,4-dioxaspiro[4.5]decane-2-methylamine.
Reaction Scheme:
(Image of the chemical reaction scheme for Route 1 would be placed here)
Protocol:
A detailed experimental protocol for this route is provided below.
Route 2: From Cyclohexanone and 3-Chloro-1,2-propanediol
This multi-step synthesis begins with the formation of the spiroketal ring, followed by the introduction of the aminomethyl group and subsequent guanidination.
Reaction Scheme:
(Image of the multi-step chemical reaction scheme for Route 2 would be placed here)
Protocol:
A detailed experimental protocol for this multi-step synthesis is provided below.
Detailed Experimental Protocols
Protocol for Synthesis Route 1
Step 1: Guanidination of 1,4-Dioxaspiro[4.5]decane-2-methylamine
-
A mixture of 10.5 g of 1,4-dioxaspiro[4.5]decane-2-methylamine and 8.6 g of 2-methyl-2-thiopseudourea sulfate in 40 ml of water is prepared in a reaction flask equipped with a reflux condenser.
-
The reaction mixture is heated on a steam bath for 4 hours.
-
During the reaction, methyl mercaptan is evolved and can be collected in a dry ice trap connected to the condenser.
-
Upon completion, the reaction mixture is evaporated under reduced pressure (15 mm Hg) to yield a solid residue of crude this compound.
Protocol for Synthesis Route 2
This synthesis involves a series of sequential reactions:
Step 1: Ketalization of Cyclohexanone
-
Cyclohexanone is reacted with 3-chloro-1,2-propanediol in the presence of an acid catalyst to form 2-chloromethyl-1,4-dioxaspiro[4.5]decane. Detailed reaction conditions such as solvent, temperature, and catalyst are proprietary to specific manufacturing processes but are generally based on standard ketalization procedures.
Step 2: Alkylation with Sodium Phthalimide
-
The resulting 2-chloromethyl-1,4-dioxaspiro[4.5]decane is then alkylated with sodium phthalimide. This step introduces the nitrogen functionality that will be converted to the primary amine.
Step 3: Hydrazinolysis
-
The phthalimide derivative is subjected to alkaline hydrazinolysis to remove the phthalimide protecting group and yield 2-aminomethyl-1,4-dioxaspiro[4.5]decane.
Step 4: Guanidination
-
The final step involves the reaction of 2-aminomethyl-1,4-dioxaspiro[4.5]decane with S-methylthiourea to form this compound.
Formation of this compound Sulfate Salt
-
The crude this compound base obtained from either synthetic route is dissolved in a suitable solvent.
-
A stoichiometric amount of sulfuric acid is added to the solution to precipitate this compound sulfate. This compound sulfate is an organic sulfate salt formed from the reaction of two equivalents of this compound with one equivalent of sulfuric acid.[1]
Purification of this compound Sulfate
The primary method for the purification of this compound sulfate is recrystallization.
Protocol: Recrystallization
-
The crude this compound sulfate is dissolved in a minimal amount of a hot 1:1 (v/v) mixture of methanol and ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold methanol-ethanol solvent, and then dried under vacuum.
-
The purified this compound sulfate should appear as a white to off-white crystalline powder.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound Sulfate
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₀N₆O₈S | [1] |
| Molecular Weight | 524.6 g/mol | [1] |
| Melting Point | 213.5-215 °C | [1] |
| Solubility in Water | 76 mg/mL at 25 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Quality Control Specifications for this compound Sulfate (as per USP)
| Parameter | Specification |
| Assay | 97.0% - 103.0% (dried basis) |
| Loss on Drying | Not more than 0.5% |
| Residue on Ignition | Not more than 0.5% |
| Heavy Metals | Not more than 0.002% |
Mandatory Visualizations
Caption: Industrial Synthesis and Purification Workflow for this compound Sulfate.
Conclusion
The synthesis and purification of this compound sulfate can be achieved through well-established chemical pathways. The choice of synthetic route may depend on factors such as the availability of starting materials, cost, and environmental considerations. The purification via recrystallization is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. The protocols and data presented in this document provide a comprehensive guide for professionals involved in the development and manufacturing of this active pharmaceutical ingredient.
References
Troubleshooting & Optimization
Guanadrel Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of guanadrel. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
This compound Stability and Storage Data
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: this compound Solid Form Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | 4°C | [1] |
| Storage Conditions | Desiccate and protect from light. | [1] |
| Appearance | White to off-white crystalline powder. | [2] |
Table 2: this compound (in DMSO) Solution Storage and Stability
| Parameter | Recommendation | Source |
| -20°C | Stable for up to 1 month. | [3] |
| -80°C | Stable for up to 6 months. | [3] |
| Long-term Storage | Not recommended for long-term storage in solution; use as soon as possible. | [1] |
Table 3: this compound Sulfate (Tablets) Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | < 40°C, preferably 15-30°C. | [2] |
| Container | Store in a well-closed container. | [2] |
Experimental Protocols
While specific experimental protocols for research applications are not extensively detailed in the literature, the primary mechanism of action for this compound is the inhibition of norepinephrine reuptake by sympathetic neurons.[4][5][6] Therefore, a common application of this compound in a research setting would be in norepinephrine uptake inhibition assays.
Protocol: General Norepinephrine Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on norepinephrine uptake in a cell-based model.
1. Cell Culture:
-
Culture a suitable neuronal cell line that expresses the norepinephrine transporter (NET), such as SH-SY5Y or PC-12 cells, according to standard cell culture protocols.
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[3] For example, a 10 mM stock can be prepared.
-
Store the stock solution at -20°C or -80°C as recommended in Table 2.[3]
3. Assay Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in a suitable assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for a predetermined period.
-
Introduce a labeled norepinephrine analog (e.g., [³H]-norepinephrine) to the cells and incubate for a time sufficient to allow for uptake.
-
Wash the cells with ice-cold buffer to remove any unbound labeled norepinephrine.
-
Lyse the cells and measure the amount of incorporated labeled norepinephrine using a scintillation counter or other appropriate detection method.
-
Include appropriate controls, such as a vehicle control (no this compound) and a positive control (a known NET inhibitor).
4. Data Analysis:
-
Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a sympathetic neuron.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for handling and preparing this compound.
Troubleshooting and FAQs
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: My experimental results are inconsistent. What could be the cause?
A1: Inconsistent results can arise from several factors related to this compound's stability and handling:
-
Improper Storage: Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][3] Deviations can lead to degradation of the compound.
-
Solution Stability: this compound solutions, especially in aqueous buffers, may have limited stability. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.[1]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound. Aliquot the stock solution into single-use volumes.
Q2: I am not observing the expected inhibitory effect of this compound in my norepinephrine uptake assay.
A2: Several factors could contribute to a lack of inhibitory effect:
-
Compound Degradation: As mentioned above, ensure the integrity of your this compound stock. If in doubt, use a fresh batch of the compound.
-
Cell Line Suitability: Confirm that the cell line you are using expresses the norepinephrine transporter (NET) at a sufficient level for the assay.
-
Assay Conditions: Optimize the assay parameters, including cell density, incubation times, and the concentration of labeled norepinephrine.
-
Drug Interactions: Be aware of potential interactions with other compounds in your assay medium that could interfere with this compound's activity.[5]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: While this compound sulfate is soluble in water, the long-term stability of this compound in aqueous solutions for research purposes is not well-documented.[2] It is generally recommended to prepare stock solutions in an organic solvent like DMSO, which can be stored frozen with greater stability.[3] For experiments requiring an aqueous solution, it is best to make fresh dilutions from the DMSO stock into the aqueous buffer immediately before use.
Q4: How should I handle this compound to ensure safety?
A4: this compound is a pharmacologically active compound. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Q5: What is the mechanism of action of this compound?
A5: this compound is a postganglionic adrenergic neuron blocking agent.[4] It is taken up into sympathetic neurons via the norepinephrine transporter (NET).[6] Once inside the neuron, it displaces norepinephrine from its storage vesicles, leading to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation.[5][7] This results in a decrease in sympathetic tone.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Guanadrel
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering poor oral bioavailability of guanadrel in their experiments.
Frequently Asked Questions (FAQs)
Q1: There are conflicting reports on this compound's oral bioavailability. Some sources state it is well-absorbed, while others suggest it is poorly absorbed. Why is there a discrepancy?
A1: The conflicting reports on this compound's oral bioavailability likely stem from differences in experimental conditions, animal models, and analytical methods used in various studies. While some studies report rapid and almost complete absorption, others indicate incomplete absorption orally.[1][2][3][4][5] This suggests that while this compound sulfate, the commonly used salt form, has good aqueous solubility, its absorption can be highly variable and may be limited by factors such as low intestinal permeability.
Q2: What are the potential reasons for the poor oral bioavailability of this compound observed in some experiments?
A2: The primary reasons for poor oral bioavailability of this compound are likely multifactorial and can include:
-
Low Intestinal Permeability: this compound's high water solubility and low lipophilicity may limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Presystemic Metabolism: Although predicted to be a non-substrate for major CYP450 enzymes, some degree of first-pass metabolism in the liver or gut wall could contribute to reduced bioavailability.[1] Approximately 40-50% of an oral dose is metabolized.[3]
-
Efflux Transporter Activity: While in-silico predictions suggest this compound is not a substrate for P-glycoprotein (P-gp), the involvement of other efflux transporters cannot be entirely ruled out without experimental confirmation.[1]
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?
Troubleshooting Guide: Strategies to Enhance this compound's Oral Bioavailability
If you are experiencing low or variable oral bioavailability of this compound in your experiments, consider the following troubleshooting strategies.
Problem 1: Low Intestinal Permeability
Solution A: Formulation with Permeation Enhancers
Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for enhanced paracellular transport of hydrophilic drugs like this compound.
Solution B: Nanoparticle-Based Formulations
Encapsulating this compound in nanoparticles can improve its interaction with the intestinal mucosa, potentially increasing uptake and bioavailability.
Solution C: Lipid-Based Formulations
Formulating this compound in lipid-based systems can enhance its absorption through various mechanisms, including improved solubilization and potential lymphatic uptake, which bypasses first-pass metabolism.
Problem 2: Potential for First-Pass Metabolism
Solution: Co-administration with Metabolism Inhibitors
While predicted to be low, if metabolism is suspected to be a contributing factor, co-administration with known inhibitors of relevant enzymes could clarify its impact.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| Form | White to off-white crystalline powder | |
| Water Solubility | 76 mg/mL (at 25°C) | |
| LogP | 0.6 | [1] |
| pKa (Strongest Basic) | 12.56 (Predicted) | [1] |
| Protein Binding | ~20% | [1] |
| Half-life | ~10-12 hours | [1][3][6] |
| Tmax | 1.5 - 2 hours | [3] |
| Metabolism | Hepatic (40-50%) | [3] |
| Excretion | Urine (40-50% as unchanged drug) | [3] |
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Proposed Mechanism of Action | Potential Advantages for this compound | Key Experimental Readouts |
| Nanoparticles (e.g., PLGA) | Increased surface area for dissolution, mucoadhesion, potential for cellular uptake. | Can protect this compound from degradation and improve interaction with the intestinal epithelium. | Particle size, zeta potential, encapsulation efficiency, in vitro release profile, in vivo pharmacokinetic parameters (AUC, Cmax). |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains drug in a solubilized state, promotes lymphatic transport. | May bypass first-pass metabolism and improve membrane permeability. | Droplet size analysis, self-emulsification time, in vitro lipolysis, in vivo pharmacokinetic parameters. |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing the apparent solubility and dissolution rate of the drug at the absorption site. | Can enhance the concentration of dissolved this compound available for absorption. | Phase solubility studies, complexation efficiency, dissolution rate, in vivo pharmacokinetic parameters. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound and to investigate its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Studies:
-
Apical to Basolateral (A-to-B) Transport: A solution of this compound is added to the apical (donor) side of the Transwell®, and samples are taken from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-to-A) Transport: A solution of this compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side.
-
-
Efflux Ratio Calculation: To determine if this compound is a substrate for efflux transporters, the apparent permeability coefficients (Papp) for both A-to-B and B-to-A transport are calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Inhibitor Studies: The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm this compound as a P-gp substrate.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
This protocol aims to evaluate the metabolic stability of this compound in the liver.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analytical Quantification: The concentration of the remaining this compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Factors affecting oral drug absorption.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fpnotebook.com [fpnotebook.com]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Guanadrel Experiments
For researchers, scientists, and drug development professionals utilizing guanadrel, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Inconsistent results can arise from a multitude of factors, and this resource aims to provide a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in blood pressure reduction in my animal models treated with this compound?
High variability in the hypotensive response to this compound is a common challenge and can be attributed to several factors:
-
Animal-Specific Factors:
-
Strain and Genetic Differences: Different strains of rats or mice can exhibit varied responses to antihypertensive drugs due to genetic variations in drug metabolism enzymes, transporters, and adrenergic receptors.[1] Spontaneously hypertensive rats (SHR) are a common model, but even within this strain, there can be substrains with different characteristics.[2]
-
Age and Health Status: The age and overall health of the animals can significantly impact their physiological response to this compound. Older animals may have altered baroreflex sensitivity and drug metabolism. Underlying health issues can also contribute to inconsistent results.
-
Stress: Handling and experimental procedures can induce stress in animals, leading to fluctuations in blood pressure and sympathetic tone, which can mask or alter the effects of this compound.[3] Acclimatization of the animals to the experimental setup is crucial.[4]
-
-
Experimental Procedure Factors:
-
Anesthesia: The type of anesthetic used can have a profound impact on cardiovascular parameters. Some anesthetics can directly affect blood pressure, heart rate, and sympathetic outflow, thereby interacting with the mechanism of this compound.[5] It is crucial to choose an anesthetic with minimal cardiovascular effects and to maintain a consistent anesthetic depth throughout the experiment.
-
Route of Administration: The method of this compound administration (e.g., oral gavage, intraperitoneal injection) can affect its absorption and bioavailability, leading to variable plasma concentrations.[6][7] Ensure consistent administration techniques.
-
Blood Pressure Measurement Technique: Both invasive (e.g., telemetry, arterial catheter) and non-invasive (e.g., tail-cuff) methods have their own sources of error.[3][8] Inconsistent placement of a tail-cuff or improper calibration of transducers can lead to significant variability.[9][10]
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a well-defined and consistent animal strain, age, and sex for all experiments.
-
Optimize Anesthetic Protocol: If anesthesia is necessary, conduct pilot studies to determine the most stable anesthetic regimen with the least interference with the cardiovascular system.
-
Refine Drug Administration: Ensure accurate and consistent dosing and administration techniques. For oral administration, consider the fasting state of the animal.
-
Validate Blood Pressure Measurement: Calibrate equipment regularly and ensure proper technique. For tail-cuff methods, ensure proper cuff size and animal warming to improve signal quality.[4] Consider using telemetry for continuous and less stressful monitoring.[8]
2. My in vitro norepinephrine release assay is showing inconsistent inhibition with this compound. What are the potential causes?
Inconsistent results in in vitro assays, such as those measuring norepinephrine release from cell lines (e.g., PC12 cells) or isolated tissues, can stem from several sources:
-
Cell Culture and Tissue Preparation:
-
Cell Line Variability: PC12 cells, a common model for studying catecholamine release, can exhibit phenotypic drift over multiple passages, leading to changes in transporter expression and signaling pathways.[11][12]
-
Tissue Viability: For ex vivo tissue preparations, maintaining tissue viability is critical. Hypoxia or damage during dissection can lead to inconsistent responses.
-
-
Assay Conditions:
-
Drug Stability: this compound sulfate solutions should be freshly prepared. Degradation of the compound can lead to reduced efficacy.[13]
-
Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics, transporter activity, and the overall cellular response.
-
Reagent Quality: The quality and concentration of all reagents, including buffers, stimulating agents (e.g., high potassium, carbachol), and detection reagents, must be consistent.
-
Troubleshooting Steps:
-
Cell Line Maintenance: Use cells from a consistent passage number and regularly check for key markers or functional responses.
-
Standardize Tissue Preparation: Follow a strict and consistent protocol for tissue dissection and preparation to ensure viability.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound sulfate for each experiment.
-
Optimize and Validate Assay Parameters: Carefully optimize incubation times, temperatures, and reagent concentrations. Run appropriate positive and negative controls in every experiment.
-
Consider Alternative Assays: Fluorescent-based neurotransmitter transporter uptake assays offer a non-radioactive alternative with high-throughput capabilities.[14][15][16][17]
3. I am observing unexpected changes in heart rate in my animal models after this compound administration. Is this normal?
This compound's primary mechanism is to inhibit norepinephrine release from sympathetic nerve endings.[6][18][19][20] This leads to a reduction in sympathetic tone, which can have complex effects on heart rate:
-
Initial Transient Increase: In some cases, an initial, transient increase in norepinephrine release may occur as this compound begins to displace it from storage vesicles, potentially leading to a temporary increase in heart rate.[21]
-
Reflex Tachycardia: A significant drop in blood pressure can trigger a baroreflex-mediated increase in heart rate to compensate. However, because this compound blunts sympathetic outflow, this reflex may be attenuated.
-
Bradycardia: With effective sympathetic blockade, a decrease in heart rate (bradycardia) is an expected outcome.[21]
The observed heart rate response can be a net effect of these competing mechanisms and can be influenced by the anesthetic used, the animal's autonomic balance, and the dose of this compound.
Troubleshooting Steps:
-
Monitor Heart Rate Continuously: Use methods that allow for continuous heart rate monitoring to capture the full dynamic response.
-
Assess Autonomic Function: Consider conducting studies to assess heart rate variability (HRV) to get a more detailed picture of the autonomic modulation of the heart.[22][23][24][25]
-
Control for Confounding Factors: As with blood pressure measurements, be mindful of the effects of anesthesia and stress on heart rate.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources to aid in experimental design.
Table 1: Preclinical Dosages and Effects of this compound
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference(s) |
| Rats | 15-400 mg/kg/day | Oral gavage | Dose-dependent decrease in weight gain. Slight increase in prostate and adrenal gland weight. | [5] |
| Dogs | 15-400 mg/kg/day | Oral gavage | Dose-dependent decrease in weight gain. Normal liver function. | [5] |
| Rats | Up to 2 mg/kg | Parenteral | Teratogenic effects. | [26] |
| Guinea Pigs | 0.5 mg/day | Not specified | Embryocidal effect. | [26] |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Not specified | This compound is effective in reducing blood pressure in this model. | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Absorption | Rapidly and readily absorbed | Human | From gastrointestinal tract. | [6][7][20] |
| Half-life | ~10-12 hours | Human | Allows for twice-daily dosing. | [26][27][28] |
| Metabolism | Primarily hepatic (~50%) | Human | Approximately 50% excreted unchanged in urine. | [19][26] |
| Protein Binding | Low (~20%) | Human | --- | [20] |
| Tmax | 0.5-1.25 hours | Human | Time to maximum plasma concentration. | [26] |
| Cmax | 42 ± 73 ng/mL | Human | Maximum plasma concentration. | [26] |
| Acute Toxicity (LD50) | 2.4799 mol/kg | Rat | --- | [6] |
Detailed Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol provides a general framework for measuring the acute effects of this compound on blood pressure in anesthetized rats.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-350 g)
-
Anesthetic (e.g., urethane, alpha-chloralose)
-
Heparinized saline
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
This compound sulfate solution
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic. The choice of anesthetic is critical and should be consistent across all experiments.[5]
-
Catheterization:
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.
-
Baseline Recording: Record baseline blood pressure and heart rate for a continuous period (e.g., 15-30 minutes).
-
This compound Administration: Administer the desired dose of this compound sulfate solution intravenously.
-
Post-Dose Recording: Continuously record blood pressure and heart rate for a defined period (e.g., 60-120 minutes) to observe the full effect of the drug.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline.
Protocol 2: In Vitro Norepinephrine Release Assay using PC12 Cells
This protocol outlines a method to assess the effect of this compound on norepinephrine release from PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
High potassium stimulation buffer
-
This compound sulfate solutions of varying concentrations
-
Norepinephrine standard solutions
-
Assay system for norepinephrine detection (e.g., HPLC with electrochemical detection, ELISA)
Procedure:
-
Cell Culture: Culture PC12 cells to an appropriate confluency in multi-well plates.[11]
-
Pre-incubation:
-
Wash the cells with Krebs-Ringer buffer.
-
Pre-incubate the cells with different concentrations of this compound sulfate or vehicle control for a defined period (e.g., 30-60 minutes).
-
-
Stimulation:
-
Remove the pre-incubation solution.
-
Add the high potassium stimulation buffer to induce norepinephrine release. Incubate for a short period (e.g., 5-10 minutes).
-
-
Sample Collection: Collect the supernatant, which contains the released norepinephrine.
-
Norepinephrine Quantification: Analyze the norepinephrine concentration in the supernatant using a validated detection method.
-
Data Analysis: Calculate the percentage inhibition of norepinephrine release by this compound at each concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a sympathetic neuron.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. GENETIC VARIATION IN THE β2-ADRENERGIC RECEPTOR: IMPACT ON INTERMEDIATE CARDIOVASCULAR PHENOTYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An increased reactivity in hypertensive rats unaffected by prolonged antihypertensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]
- 8. ahajournals.org [ahajournals.org]
- 9. youtube.com [youtube.com]
- 10. kentscientific.com [kentscientific.com]
- 11. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sulfate: a postganglionic sympathetic inhibitor for the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recording sympathetic nerve activity chronically in rats: surgery techniques, assessment of nerve activity, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 20. go.drugbank.com [go.drugbank.com]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. Heart rate variability in rats with experimental chronic heart failure and long-term exposure to beta-adrenoblockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heart Rate Variability Reveals Altered Autonomic Regulation in Response to Myocardial Infarction in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GLP-1 receptor stimulation depresses heart rate variability and inhibits neurotransmission to cardiac vagal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preclinical Sreening of Antihypertensive agents.pptx [slideshare.net]
- 27. Recording sympathetic nerve activity chronically in rats: surgery techniques, assessment of nerve activity, and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of guanadrel administration protocols for consistent delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of guanadrel administration protocols for consistent delivery. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your research endeavors.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound administration in a research setting.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Inconsistent antihypertensive effects are observed in our animal model. What are the potential causes and solutions? | Potential Causes: * Variability in Oral Bioavailability: this compound is rapidly absorbed from the GI tract, but factors such as food intake and GI motility can alter absorption rates.[1][2] * Drug Formulation: Improper solubilization or suspension of this compound can lead to inconsistent dosing. * Animal Strain and Health Status: Different rodent strains can have varied metabolic rates. Underlying health issues can also affect drug response. Troubleshooting Steps: * Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals to minimize variability in oral absorption. * Optimize Formulation: Ensure complete dissolution of this compound sulfate in the chosen vehicle. For oral administration, sterile water or saline is suitable. For intravenous use, sterile saline is a common vehicle, but solubility should be confirmed.[3][4] * Monitor Animal Health: Regularly monitor the health of the animals to ensure that underlying conditions are not confounding the results. * Consider Alternative Routes: If oral administration continues to yield inconsistent results, consider intravenous administration for more direct and controlled delivery. |
| 2. We are observing a transient hypertensive effect immediately after this compound administration. Is this expected? | Yes, a transient increase in blood pressure can occur shortly after administration. This is due to the initial displacement of norepinephrine from nerve terminals before the depletion and blockade of release take full effect.[5] This effect is generally short-lived. Monitor blood pressure continuously after administration to characterize this initial response. |
| 3. What are the best practices for preparing and storing this compound solutions for our experiments? | Preparation: * this compound sulfate is soluble in water (76 mg/mL at 25°C).[6] * For in vivo studies, dissolve this compound sulfate in sterile, isotonic saline to the desired concentration.[3][4] Filter the solution through a 0.22 µm filter to ensure sterility for parenteral administration. * For in vitro studies, dissolve in a buffer compatible with your cell culture or assay system. DMSO can also be used as a solvent for creating stock solutions.[7] Storage: * Store this compound sulfate powder in a well-closed container at a temperature between 15-30°C, protected from light.[6] * Aqueous stock solutions should be stored at 2-8°C for short-term use (days to weeks). For long-term storage (months), it is recommended to store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[7][8] |
| 4. Are there known off-target effects of this compound that could interfere with our experimental results? | This compound's primary mechanism is as an adrenergic neuron blocking agent.[9] However, as a guanidine-containing compound, there is a theoretical potential for interactions with other biological targets that bind guanidinium groups.[10][11][12] If you observe unexpected effects, consider the following: * Review the literature: Look for studies on the off-target effects of guanidine derivatives in your specific experimental system. * Control Experiments: Include appropriate controls to differentiate between on-target and potential off-target effects. For example, use a structurally related but inactive compound if available. |
| 5. What are the key drug interactions to be aware of when co-administering other compounds with this compound? | Several drug classes can interact with this compound's mechanism of action: * Tricyclic Antidepressants (TCAs): TCAs can block the norepinephrine transporter (NET), which is required for this compound to enter the neuron. This will inhibit the effects of this compound.[5] * Sympathomimetics (e.g., amphetamines, phenylephrine): These agents can antagonize the antihypertensive effects of this compound.[13] * MAO Inhibitors: Co-administration can lead to a hypertensive crisis.[14] Always conduct a thorough literature review for potential interactions with any new compound you plan to co-administer with this compound. |
II. Quantitative Data
Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Bioavailability | Rapidly and well absorbed | Human | [1][2] |
| Half-life | ~10-12 hours | Human | [14][15] |
| Protein Binding | Low (~20%) | Human | [16] |
| Metabolism | Partially in the liver (~40-50%) | Human | [6] |
| Excretion | Primarily renal | Human | [14] |
Preclinical Dosing Ranges
| Route of Administration | Dosage Range | Species | Application | Reference |
| Oral Gavage | 15-400 mg/kg/day | Rat, Dog | Antihypertensive studies | [17] |
| Oral | 10-30 mg/day (low dose) | Human | Clinical hypertension | [18] |
| Oral | 30-60 mg/day (high dose) | Human | Clinical hypertension | [18] |
III. Experimental Protocols
A. In Vivo Antihypertensive Effect in Rats (Oral Gavage)
This protocol is a general guideline and should be adapted to specific experimental needs and institutional guidelines.
1. Materials:
- This compound sulfate
- Vehicle: Sterile water or 0.9% sterile saline
- Oral gavage needles (appropriate size for the rat)
- Syringes
- Animal scale
2. Procedure:
- Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
- Dosing Solution Preparation:
- Calculate the required amount of this compound sulfate based on the desired dose and the number of animals.
- Dissolve the this compound sulfate in the chosen vehicle to the final desired concentration. Ensure complete dissolution. Prepare fresh daily unless stability data for your specific formulation is available.
- Administration:
- Weigh each rat to determine the precise volume of the dosing solution to administer. A common dosing volume is 5-10 mL/kg.
- Gently restrain the rat.
- Insert the gavage needle orally and advance it into the esophagus. Do not force the needle.
- Slowly administer the calculated volume of the this compound solution.
- Carefully remove the gavage needle.
- Monitoring:
- Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
- Measure blood pressure and heart rate at predetermined time points using an appropriate method (e.g., tail-cuff method or telemetry).
B. In Vitro Norepinephrine Release Assay (PC12 Cells)
This protocol provides a framework for assessing the effect of this compound on norepinephrine release from PC12 cells, a common model for neuronal studies.
1. Materials:
- PC12 cells
- Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
- This compound sulfate
- High-potassium buffer (e.g., Krebs-Ringer buffer with 50-80 mM KCl) to induce depolarization
- Control buffer (normal potassium Krebs-Ringer buffer)
- HPLC system with electrochemical detection for norepinephrine quantification
2. Procedure:
- Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency.[19]
- Plating: Plate PC12 cells in 24- or 48-well plates at a suitable density and allow them to adhere and grow for at least 24 hours.[19]
- This compound Treatment:
- Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., sterile water or DMSO).
- Dilute the stock solution in the cell culture medium to achieve the desired final concentrations for your dose-response experiment.
- Replace the existing medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells with this compound for a predetermined period (e.g., 24 hours) to allow for uptake and depletion of norepinephrine stores.
- Norepinephrine Release:
- After the incubation period, wash the cells gently with control buffer to remove any remaining this compound.
- Add the high-potassium buffer to the wells to stimulate norepinephrine release. Include a control group with the control buffer to measure basal release.
- Incubate for a short period (e.g., 10-15 minutes).[14]
- Sample Collection and Analysis:
- Collect the supernatant from each well.
- Stabilize the catecholamines in the supernatant by adding an antioxidant (e.g., sodium metabisulfite).
- Analyze the norepinephrine concentration in the supernatant using HPLC with electrochemical detection.[14]
- Data Analysis:
- Quantify the amount of norepinephrine released and normalize it to the total protein content in each well.
- Compare the norepinephrine release in this compound-treated cells to the vehicle-treated controls to determine the inhibitory effect of this compound.
IV. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the sympathetic neuron terminal.
Experimental Workflow
Caption: General experimental workflow for studies involving this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of this compound and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fpnotebook.com [fpnotebook.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. medkoo.com [medkoo.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A dose-titration trial of this compound as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of guanadrel in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with guanadrel and its sulfate salt.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound, particularly concerning its solubility. This guide offers solutions to common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound sulfate fails to dissolve completely in water. | The concentration exceeds its aqueous solubility limit. | - Ensure the concentration does not exceed 76 mg/mL at 25°C. - Gently warm the solution (e.g., to 37°C) and stir to facilitate dissolution. - Use a different solvent system if a higher concentration is required. |
| Precipitation occurs when diluting a stock solution into an aqueous buffer. | The this compound salt may be less soluble in the final buffer composition, or the buffer's pH may affect solubility. | - Perform a small-scale test dilution to check for precipitation before preparing a large volume. - Consider preparing the final solution directly in the aqueous buffer at the desired concentration. - If using a co-solvent for the stock, ensure the final percentage of the co-solvent in the aqueous buffer is low enough to maintain solubility. |
| Inconsistent results in bioassays. | This could be due to incomplete dissolution or precipitation of this compound in the assay medium. | - Visually inspect solutions for any signs of precipitation before use. - Prepare fresh solutions for each experiment. - Consider the use of a co-solvent, such as DMSO, at a final concentration that does not affect the assay's validity (typically ≤0.1%). |
| Difficulty dissolving this compound base. | This compound base has significantly lower predicted aqueous solubility compared to its sulfate salt. | - Use the more soluble this compound sulfate form for aqueous solutions. - If the base form must be used, consider solvents such as DMSO, DMF, or ethanol where it has higher solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound sulfate?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents, with a reported solubility of 30 mg/mL for this compound.[1] Ethanol is also a viable option with a similar solubility.[1] For direct preparation of aqueous solutions, sterile water is suitable, keeping in mind the solubility limit of 76 mg/mL at 25°C for this compound sulfate.[2]
Q2: How does pH affect the solubility of this compound?
As a guanidine derivative, this compound is a strong base.[3] Its solubility in aqueous solutions is expected to be pH-dependent. At acidic pH, the guanidinium group will be protonated, forming a more soluble cation. As the pH increases towards and beyond its pKa (predicted to be around 12.56 for the strongest basic pKa), the equilibrium will shift towards the less soluble free base form.[4] Therefore, this compound is expected to be more soluble in acidic to neutral buffers compared to alkaline buffers.
Q3: Can I heat the solution to increase the solubility of this compound sulfate?
Gentle heating can aid in the dissolution of this compound sulfate in water. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is advisable to monitor the solution's stability after heating.
Q4: My this compound solution appears cloudy. What should I do?
Cloudiness or turbidity indicates that the compound has not fully dissolved or has precipitated out of solution. This can be due to exceeding the solubility limit or a change in solvent composition or temperature. Try the following:
-
Ensure you are below the known solubility limit for the solvent being used.
-
Gently warm and vortex the solution.
-
If the issue persists, consider preparing a fresh, more dilute solution or using a different solvent system.
Q5: How should I store this compound solutions?
For short-term storage (days to weeks), aqueous solutions of this compound sulfate should be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of stock solutions in an appropriate organic solvent like DMSO and store them at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.
Data Presentation
The following tables summarize the known and predicted solubility of this compound and its sulfate salt in various solvents.
Table 1: this compound Sulfate Solubility
| Solvent | Solubility | Temperature | Reference |
| Water | 76 mg/mL | 25°C | [2] |
| Methanol/Ethanol | Crystals can be formed from a 50/50 mixture, indicating solubility. | Not specified | [1] |
Table 2: this compound (Base) Solubility
| Solvent | Solubility | Temperature | Reference |
| Water (Predicted) | 1.93 mg/mL | Not specified | [4][5] |
| Dimethylformamide (DMF) | 30 mg/mL | Not specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not specified | [1] |
| Ethanol | 30 mg/mL | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Sulfate Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound sulfate in a given solvent system, a widely accepted method for solubility measurement.
Materials:
-
This compound sulfate powder
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound sulfate to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.
-
Dilute the collected supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The calculated concentration represents the equilibrium solubility of this compound sulfate in the tested solvent at the specified temperature.
Visualizations
This compound's Mechanism of Action
This compound functions as a postganglionic adrenergic blocking agent.[6] It is taken up into sympathetic neurons via the norepinephrine transporter and subsequently displaces norepinephrine from its storage vesicles. This leads to a depletion of norepinephrine and a reduction in its release upon nerve stimulation, resulting in vasodilation and a decrease in blood pressure.[6]
Caption: Mechanism of action of this compound in a sympathetic neuron.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining this compound solubility.
References
- 1. This compound | 40580-59-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0014371) [hmdb.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Central Nervous System Side Effects of Guanadrel in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guanadrel in their experiments. The focus is on understanding and mitigating the central nervous system (CNS) side effects of this adrenergic neuron blocking agent.
Frequently Asked Questions (FAQs)
Q1: What are the known CNS side effects of this compound observed in preclinical research?
A1: While historical clinical data suggests this compound has fewer CNS side effects than older antihypertensives like methyldopa, preclinical studies in animal models should still monitor for potential CNS-related adverse events.[1] The most commonly reported CNS side effects in humans, which may translate to animal models, include dizziness, drowsiness, fatigue, and headaches.[2][3] These are primarily linked to its mechanism of action, which involves the depletion of norepinephrine from sympathetic nerve endings.[2][3][4]
Q2: How can I monitor for CNS side effects of this compound in my rodent models?
A2: Several behavioral assays can be employed to quantify the potential CNS side effects of this compound in rodents:
-
Open Field Test: This test can assess general locomotor activity and anxiety-like behavior. A reduction in movement or exploration of the center of the field could indicate sedation or malaise.[5][6]
-
Rotarod Test: This is a standard method to evaluate motor coordination and balance. A decreased latency to fall from the rotating rod can suggest dizziness or motor impairment.[7][8][9][10][11]
-
Tilt-Table Test: To specifically assess orthostatic hypotension, a primary cause of dizziness and fainting, a tilt-table test can be adapted for rodents. This involves monitoring blood pressure and heart rate changes in response to a rapid change in posture.
Q3: What is the underlying mechanism of this compound that leads to CNS side effects?
A3: this compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[3][12] Once inside, it is concentrated in synaptic vesicles, where it displaces norepinephrine. This leads to a gradual depletion of norepinephrine stores that are available for release upon nerve stimulation.[13] The reduction in norepinephrine neurotransmission in both the peripheral and potentially the central nervous system contributes to its antihypertensive effect but also to side effects like dizziness and fatigue.
Troubleshooting Guides
Issue 1: Animals appear sedated or lethargic after this compound administration.
Possible Cause: The dose of this compound may be too high, leading to excessive norepinephrine depletion and subsequent CNS depression.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the administered dose of this compound. Conduct a dose-response study to identify the lowest effective dose with minimal observable side effects.
-
Acclimatization Period: Allow for a sufficient acclimatization period after drug administration before conducting behavioral tests. This allows the acute effects of the drug to stabilize.
-
Monitor Food and Water Intake: Sedation can lead to reduced food and water consumption. Ensure animals are properly hydrated and nourished.
Issue 2: Animals exhibit impaired motor coordination or balance in tasks like the rotarod.
Possible Cause: This is likely a manifestation of dizziness or orthostatic hypotension, which are known side effects of adrenergic neuron blockers.[14]
Troubleshooting Steps:
-
Confirm Orthostatic Hypotension: If possible, directly measure blood pressure changes in response to postural adjustments using a tilt-table setup to confirm orthostatic hypotension.
-
Gradual Dosing Regimen: Instead of a single high dose, consider a gradual dose-escalation protocol. This may allow the animal's cardiovascular system to adapt more effectively.
-
Supportive Care: Ensure the animal's environment is safe to prevent injury from falls or incoordination. This includes single housing if necessary and easily accessible food and water.
Issue 3: Unexpected variability in behavioral or physiological responses to this compound.
Possible Cause: Several factors can contribute to variability in drug response, including the animal's stress level, genetic background, and the specific experimental conditions.
Troubleshooting Steps:
-
Control for Stress: Minimize stress during handling and drug administration, as stress can significantly impact the sympathetic nervous system and interact with the effects of this compound.
-
Standardize Procedures: Ensure all experimental procedures, including drug preparation, administration route, and timing of tests, are highly standardized across all animals.
-
Consider Animal Strain: Different rodent strains can exhibit varying sensitivities to pharmacological agents. Ensure the strain being used is appropriate and report it in your methodology.[15]
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To quantify the effect of this compound on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
This compound sulfate
-
Sterile saline (vehicle)
-
Syringes and needles for administration (e.g., oral gavage)
-
Animal scale
Methodology:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Training: For three consecutive days prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 5 rpm) for 5 minutes. This establishes a stable baseline performance.
-
Drug Administration: On the test day, weigh each mouse and administer either vehicle or a predetermined dose of this compound (e.g., via oral gavage).
-
Testing: At a specified time point after administration (e.g., 60 minutes), place the mouse on the rotarod.
-
Accelerating Protocol: The rotarod should be programmed to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or after a maximum time (e.g., 300 seconds).
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Evaluation of Locomotor Activity using the Open Field Test
Objective: To assess the impact of this compound on spontaneous locomotor activity and anxiety-like behavior in rats.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
This compound sulfate
-
Sterile saline (vehicle)
-
Syringes and needles for administration
Methodology:
-
Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Animal Acclimatization: Habituated rats to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer either vehicle or this compound at the desired dose.
-
Test Procedure: At a set time after administration (e.g., 45 minutes), gently place the rat in the center of the open field.
-
Data Recording: Record the animal's activity for a predetermined duration (e.g., 10 minutes) using the video tracking software.
-
Parameters Measured: The software should be set to measure:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Frequency of rearing
-
-
Data Analysis: Analyze the data to compare locomotor activity and anxiety-like behavior (indicated by less time in the center) between the treatment groups.
Quantitative Data Summary
| Parameter | This compound Effect | Implication for CNS Side Effects | Relevant Assay |
| Locomotor Activity | Dose-dependent decrease | Sedation, lethargy | Open Field Test |
| Time in Center Zone | Potential decrease | Anxiety-like behavior | Open Field Test |
| Latency to Fall | Dose-dependent decrease | Impaired motor coordination, dizziness | Rotarod Test |
| Blood Pressure on Tilt | Significant drop | Orthostatic hypotension | Tilt-Table Test |
Visualizations
Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.
Caption: Experimental Workflow for Assessing this compound's CNS Side Effects.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. fpnotebook.com [fpnotebook.com]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of stimulants on rotarod performance of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of cocaine on rotarod performance in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]
- 15. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanadrel Pharmacodynamics Under Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacodynamics of guanadrel in the presence of anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is a postganglionic adrenergic neuron-blocking agent.[1] It is actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET).[2] Once inside the neuron, it concentrates in and displaces norepinephrine from storage vesicles, leading to a gradual depletion of norepinephrine stores. This action inhibits the release of norepinephrine in response to nerve stimulation, resulting in reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[3][4][5]
Q2: How can anesthesia, in general, be expected to impact the pharmacodynamics of this compound?
Anesthetics can significantly impact this compound's effects through several mechanisms:
-
Hemodynamic Effects: Many anesthetics, particularly volatile agents like isoflurane, have their own vasodilatory and cardiodepressant effects.[6] These can be additive or synergistic with the hypotensive effects of this compound, potentially leading to excessive hypotension.
-
Sympathetic Nervous System Modulation: Anesthetics can directly affect the sympathetic nervous system. For instance, some volatile anesthetics can depress baroreflexes, which would alter the compensatory responses to this compound-induced hypotension.
-
Alteration of this compound's Action: Certain anesthetics may interfere with the neuronal uptake or vesicular transport mechanisms that are crucial for this compound's activity, potentially reducing its efficacy.
Q3: Are there specific anesthetics that are known to interact with this compound?
Yes, while comprehensive clinical data is limited, preclinical information and data from similar drugs like guanethidine suggest significant interactions:
-
Volatile Anesthetics (e.g., Isoflurane, Halothane): These agents are known to cause dose-dependent decreases in blood pressure and myocardial contractility.[7] There is evidence that isoflurane may decrease the antihypertensive activity of this compound. Furthermore, studies with the related drug, guanethidine, have shown that co-administration with halothane can provoke severe and sustained ventricular arrhythmias in animal models.[3]
-
Ketamine: Ketamine generally has sympathomimetic effects, leading to an increase in blood pressure and heart rate. This could potentially counteract the hypotensive effects of this compound. However, the net effect can be complex and may depend on the physiological state of the subject.
Q4: What are the primary safety concerns when using this compound in anesthetized subjects?
The primary concerns are cardiovascular instability:
-
Severe Hypotension: The additive effects of this compound and many anesthetics can lead to a precipitous and difficult-to-manage drop in blood pressure.
-
Cardiac Arrhythmias: As demonstrated with guanethidine and halothane, the initial release of norepinephrine caused by this compound can sensitize the myocardium to the arrhythmogenic effects of certain anesthetics, leading to potentially life-threatening arrhythmias.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Blunted or Absent Hypotensive Effect of this compound | 1. Anesthetic Interference: The chosen anesthetic (e.g., ketamine) may have sympathomimetic properties that are counteracting this compound's effect. 2. Reduced Neuronal Uptake: Some anesthetics might interfere with the norepinephrine transporter (NET), reducing the uptake of this compound into the sympathetic neuron. | 1. Review Anesthetic Choice: If scientifically permissible, consider an anesthetic with minimal sympathomimetic effects. 2. Dose-Response Assessment: Conduct a dose-response study for this compound under the specific anesthetic to determine if a higher dose is required to achieve the desired effect. 3. Allow Sufficient Time: this compound's onset of action is gradual as it relies on norepinephrine depletion. Ensure your experimental timeline allows for this. |
| Excessive and Uncontrolled Hypotension | 1. Synergistic Vasodilation: The combined vasodilatory effects of this compound and a volatile anesthetic (e.g., isoflurane) are likely greater than the effect of either agent alone. 2. Baroreflex Depression: The anesthetic may be blunting the normal reflex tachycardia that would typically compensate for a drop in blood pressure. | 1. Reduce Anesthetic Concentration: If possible, lower the concentration of the volatile anesthetic to the minimum required for the procedure. 2. Stagger Drug Administration: Administer this compound well in advance of the anesthetic to allow for a more gradual and controlled onset of hypotension. 3. Prepare for Hemodynamic Support: Have vasopressors (e.g., phenylephrine) on hand to manage severe hypotension if it occurs. |
| Sudden Onset of Ventricular Arrhythmias | 1. Catecholamine Release: this compound can cause an initial release of norepinephrine from nerve terminals. 2. Myocardial Sensitization: Halogenated anesthetics like halothane can sensitize the myocardium to the arrhythmogenic effects of catecholamines. | 1. Immediate Action: Discontinue the administration of both agents if possible and provide supportive care. Administer antiarrhythmic drugs as per your approved protocol. 2. Pre-treatment Considerations: In future experiments, consider pre-treatment with a beta-blocker to mitigate the arrhythmogenic effects of the released norepinephrine.[3] 3. Alternative Anesthetics: Avoid the combination of this compound with anesthetics known for myocardial sensitization, such as halothane. |
Data Presentation
Table 1: Hemodynamic Effects of Selected Anesthetics (Animal Models)
| Anesthetic | Species | Dose/Concentration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation |
| Isoflurane | Rat | 3% | ↓ Significant Decrease | ↓ Significant Decrease | [7] |
| Halothane | Rat | 3% | ↓ Lowest MAP in methyldopa-treated rats | - | [8] |
| Ketamine | Rat (SH) | - | ↑ Increased | ↓ Decreased | [4] |
Table 2: Documented Interaction between Guanethidine and Halothane (Cat Model)
| Parameter | Observation | Time Course | Citation |
| Ventricular Arrhythmias | Premature ventricular excitations, multifocal ventricular rhythm, bigeminy, trigeminy, ventricular tachycardia | Onset: ~20 seconds after IV guanethidine Duration: 4 to 100 minutes | [3] |
Experimental Protocols
Protocol: Assessing the Hemodynamic Effects of this compound under Isoflurane Anesthesia in a Rodent Model
1. Animal Preparation: a. Adult male Sprague-Dawley rats (300-350g) are used. b. Animals are induced with 4% isoflurane in 100% oxygen. c. Once anesthetized, the animals are intubated and mechanically ventilated. Anesthesia is maintained with 2-2.5% isoflurane. d. The femoral artery is catheterized for continuous monitoring of arterial blood pressure and for blood sampling. e. The femoral vein is catheterized for drug administration. f. A lead II electrocardiogram (ECG) is monitored continuously.
2. Stabilization and Baseline Measurements: a. The isoflurane concentration is adjusted to 1.5-2% and the animal is allowed to stabilize for at least 30 minutes. b. Once hemodynamic parameters (Mean Arterial Pressure, Heart Rate) are stable, baseline recordings are taken for 15 minutes.
3. This compound Administration: a. A solution of this compound sulfate in sterile saline is prepared. b. This compound is administered intravenously as a slow bolus or infusion at the desired dose. c. A control group receives an equivalent volume of saline.
4. Data Collection and Analysis: a. Arterial blood pressure and heart rate are continuously recorded throughout the experiment. b. Data is collected for at least 60-90 minutes post-guanadrel administration. c. The data is analyzed to determine the peak change in MAP and HR from baseline and the time to this peak effect. d. Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects in the this compound and saline control groups.
5. Post-Procedure: a. At the end of the experiment, animals are euthanized according to the approved institutional animal care and use committee (IACUC) protocol.
Visualizations
Caption: Mechanism of this compound and Potential Anesthetic Interaction Points.
Caption: Experimental Workflow for Assessing this compound's Hemodynamics.
Caption: Troubleshooting Logic for Unexpected Hemodynamic Responses.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Hylorel) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. Cardiac arrhythmias induced by guanethidine in cats anesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Circulatory effects of isoflurane in patients with ischemic heart disease: a comparison with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of antihypertensive medication on the control of the cardiovascular system during halothane anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Guanadrel's Half-Life in Experimental Timing
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving guanadrel. The following question-and-answer format addresses common issues related to its pharmacokinetic profile, particularly its half-life, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the biological half-life of this compound, and how does it influence experimental design?
This compound has a biological half-life of approximately 10 to 12 hours.[1][2][3][4] This is a critical parameter for experimental timing.
-
For acute (single-dose) experiments: The drug's effects will be most prominent within the first several hours after administration, with its plasma concentration decreasing by 50% every 10-12 hours. Measurements intended to capture peak effects should be planned accordingly, likely between 2 and 8 hours post-administration.
-
For chronic (multi-dose) experiments: The 10-12 hour half-life indicates that steady-state concentrations will be reached after approximately 4-5 half-lives (40-60 hours) with a consistent dosing schedule (e.g., twice daily).[2] It is crucial to allow for this stabilization period before beginning endpoint measurements in a chronic study.
Q2: How long after administration should I expect this compound to exert its maximum effect?
While this compound is absorbed rapidly, with peak plasma concentrations (Tmax) occurring 1.5 to 2 hours after oral administration, its peak pharmacological effect may be delayed.[5] The mechanism of action involves being actively transported into the sympathetic neuron and then slowly displacing norepinephrine from storage vesicles.[1][6][7] This slow displacement means the maximum reduction in norepinephrine release may not coincide directly with peak plasma levels.
For novel experimental setups, it is highly recommended to conduct a pilot time-course study (e.g., measuring the desired effect at 2, 4, 6, and 8 hours post-dose) to determine the precise point of maximum biological effect for your specific model and endpoint.
Q3: My experimental results with this compound are inconsistent. What could be causing this variability?
Variability in this compound's effectiveness can often be traced to its specific mechanism of action and potential interactions.
-
Drug Interactions: this compound's uptake into sympathetic neurons is dependent on the norepinephrine transporter (NET).[5][7] Co-administration of agents that inhibit NET, such as tricyclic antidepressants or sympathomimetics (found in many cold and asthma medications), can block this compound's entry to its site of action and significantly reduce its efficacy.[1][8][9]
-
Underlying Conditions: Pre-existing conditions in animal models, such as compromised renal function, can alter the drug's clearance and prolong its half-life. Additionally, since catecholamine depletion can aggravate asthma, subjects with respiratory conditions may show confounding responses.[5][9]
-
Drug Stability: Ensure the this compound sulfate solution is properly prepared and stored. It is soluble in water and should be stored in a well-closed container, ideally between 15-30°C.[5]
Q4: What is the underlying mechanism of action for this compound?
This compound is a postganglionic adrenergic neuron-blocking agent.[6][7] It acts by being selectively taken up into peripheral sympathetic neurons via the norepinephrine transporter. Once inside the neuron, it accumulates in the storage vesicles and gradually displaces norepinephrine, leading to a depletion of norepinephrine stores. This prevents the release of norepinephrine upon nerve stimulation, resulting in reduced sympathetic tone, relaxation of blood vessels, and a decrease in blood pressure.[1][6][10]
Pharmacokinetic Data Summary
The following table summarizes key quantitative data for this compound, essential for experimental planning.
| Parameter | Value | Reference |
| Biological Half-Life | Approximately 10-12 hours | [1][2][3][4] |
| Time to Peak Plasma (Tmax) | 1.5 - 2 hours (oral administration) | [5] |
| Onset of Action | Rapid | [2] |
| Duration of Action | Approximately 24 hours | [1] |
| Plasma Protein Binding | < 20% | [3][10] |
| Metabolism | Primarily hepatic (~40-50%) | [5] |
| Primary Excretion Route | Renal | [1] |
Visualizations: Pathways and Workflows
Caption: this compound enters the neuron via NET and displaces norepinephrine.
Caption: A timed workflow is critical for capturing this compound's effects.
Caption: A logic diagram for troubleshooting common experimental issues.
Experimental Protocols
Sample Protocol: In Vivo Assessment of this compound's Antihypertensive Effect in a Rodent Model
This protocol provides a general framework. Doses and timing should be optimized for your specific animal model and research question.
1. Objective: To determine the time-dependent effect of a single oral dose of this compound on mean arterial pressure in a hypertensive rat model.
2. Materials:
-
This compound sulfate powder
-
Vehicle (e.g., sterile water for injection)
-
Animal model (e.g., Spontaneously Hypertensive Rats, 16-20 weeks old)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Oral gavage needles
-
Appropriate scale and glassware
3. Methodology:
-
Step 1: Drug Preparation
-
On the day of the experiment, prepare a stock solution of this compound sulfate. This compound sulfate is soluble in water (76 mg/mL).[5]
-
Calculate the required concentration based on the average weight of the animals and the target dose (e.g., 25 mg/kg).
-
Dissolve the powder completely in the vehicle. Vortex if necessary.
-
-
Step 2: Animal Acclimatization and Baseline
-
Ensure animals are fully acclimatized to the laboratory environment and handling procedures, especially for tail-cuff measurements, to minimize stress-induced hypertension.
-
Record at least three stable baseline blood pressure and heart rate readings over 30 minutes prior to administration.
-
-
Step 3: Administration
-
Administer the prepared this compound solution or vehicle control via oral gavage. Record the precise time of administration for each animal.
-
-
Step 4: Post-Dose Monitoring
-
Based on this compound's pharmacokinetics, schedule blood pressure and heart rate measurements at key time points to construct a response curve.
-
Recommended time points: 0 hr (baseline), 2 hr (near Tmax), 4 hr, 8 hr, 12 hr (near one half-life), and 24 hr (near the end of the duration of action).[1][5]
-
-
Step 5: Data Analysis
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the response between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Plot the mean change in blood pressure against time to visualize the pharmacodynamic profile and identify the time of peak effect.
-
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. fpnotebook.com [fpnotebook.com]
- 5. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. go.drugbank.com [go.drugbank.com]
Guanadrel and Tachyphylaxis: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with prolonged use of guanadrel.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to induce tachyphylaxis in long-term studies?
A1: While this compound has demonstrated sustained antihypertensive efficacy in studies lasting up to 17 months, particularly in elderly patients, there is a plausible biological mechanism for the development of tachyphylaxis (a rapid decrease in response to a drug)[1]. The primary concern revolves around the homologous upregulation of alpha-adrenergic receptors as a compensatory response to the sympatholytic action of this compound. Some tolerance may occur with long-term therapy, potentially requiring a dose increase[2].
Q2: What is the proposed mechanism for this compound-induced tachyphylaxis?
A2: this compound is an adrenergic neuron-blocking agent that inhibits the release of norepinephrine from sympathetic nerve endings[3][4][5]. Prolonged reduction in norepinephrine release can lead to a compensatory upregulation of postsynaptic alpha-adrenergic receptors on vascular smooth muscle cells[6][7]. This increase in receptor density and sensitivity can render the vasculature hyperresponsive to circulating catecholamines, potentially counteracting the antihypertensive effect of this compound over time. Studies have shown that this compound treatment is associated with an increased sensitivity in the forearm blood flow response to norepinephrine infusion[6][7].
Q3: Are there clinical data supporting the occurrence of tachyphylaxis with this compound?
A3: Direct clinical evidence definitively characterizing tachyphylaxis with this compound is limited. However, a study on the long-term use of this compound in elderly hypertensive patients showed that blood pressure remained well-controlled over an average follow-up of 17 months, suggesting that clinically significant tachyphylaxis may not be a common issue[1]. It's important to note that this study did not specifically aim to quantify tachyphylaxis. Some sources suggest that with long-term therapy, some tolerance may occur, and the dose may need to be increased[2].
Q4: How does this compound's mechanism of action contribute to the potential for tachyphylaxis?
A4: this compound is taken up into the presynaptic neuron by the norepinephrine transporter and concentrates in storage vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. This sustained decrease in neurotransmitter availability at the neuroeffector junction is the trigger for the postsynaptic receptor upregulation, a homeostatic mechanism to restore synaptic efficiency.
Troubleshooting Guides
Issue: Diminished Antihypertensive Response to this compound in a Prolonged In Vivo Study
Possible Cause: Development of tachyphylaxis due to upregulation of alpha-adrenergic receptors.
Troubleshooting Steps:
-
Confirm Consistent Dosing and Administration: Ensure the drug is being administered consistently and at the correct dosage.
-
Monitor Plasma this compound Levels: If possible, measure plasma concentrations of this compound to rule out issues with absorption or metabolism.
-
Assess Sympathetic Tone: Measure plasma norepinephrine levels. A sustained decrease in norepinephrine would be consistent with this compound's mechanism of action but also a prerequisite for receptor upregulation[6][7].
-
Evaluate Alpha-Adrenergic Receptor Sensitivity: Conduct a functional assessment of vascular responsiveness to an alpha-adrenergic agonist (e.g., phenylephrine). An exaggerated pressor response compared to baseline suggests receptor hypersensitivity.
-
Quantify Receptor Expression: In animal models, it is possible to quantify alpha-1 adrenergic receptor mRNA or protein levels in relevant tissues (e.g., aortic smooth muscle) to directly assess upregulation.
Data Summary
Table 1: Long-Term Efficacy of this compound in Elderly Hypertensive Patients
| Parameter | Baseline (Mean ± SD) | After 17 Months of this compound Treatment (Mean ± SD) |
| Systolic Blood Pressure (mmHg) | 188 ± 17 | 139 ± 15 |
| Diastolic Blood Pressure (mmHg) | 100 ± 10 | 82 ± 8 |
Data from a study with an average follow-up of 17 months in 21 elderly patients.[1]
Table 2: Effects of this compound on Sympathetic Nervous System Activity and Vascular Reactivity
| Parameter | Placebo (Mean ± SEM) | This compound (Mean ± SEM) | P-value |
| Plasma Norepinephrine (nM) | 1.28 ± 0.09 | 0.85 ± 0.06 | 0.0001 |
| **Extravascular Norepinephrine Release Rate (nmol/min per m²) ** | 7.1 ± 0.7 | 4.0 ± 0.2 | 0.0004 |
| Forearm Blood Flow Response to Norepinephrine | - | Increased Sensitivity | 0.03 |
Data from a study in 10 subjects suggesting suppression of sympathetic activity and homologous upregulation of alpha-adrenergic responsiveness.[6][7]
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to this compound in a Rodent Model of Hypertension
Objective: To determine if prolonged administration of this compound leads to a diminished antihypertensive effect and to assess for alpha-adrenergic receptor upregulation.
Methodology:
-
Animal Model: Use a well-established rodent model of hypertension (e.g., spontaneously hypertensive rats, SHRs).
-
Group Allocation:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound sulfate (clinically relevant dose, administered daily via oral gavage).
-
-
Blood Pressure Monitoring:
-
Implant telemetric blood pressure transducers for continuous monitoring of blood pressure and heart rate.
-
Record baseline blood pressure for 7 days.
-
Administer vehicle or this compound for an extended period (e.g., 4-8 weeks).
-
Analyze blood pressure data to identify any gradual return towards baseline levels in the this compound-treated group.
-
-
Assessment of Alpha-Adrenergic Sensitivity:
-
At the end of the treatment period, anesthetize the animals.
-
Insert a catheter into the femoral artery for blood pressure measurement and a catheter into the femoral vein for drug administration.
-
Generate a dose-response curve to an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Compare the pressor responses between the vehicle and this compound-treated groups. A leftward shift in the dose-response curve in the this compound group would indicate receptor hypersensitivity.
-
-
Molecular Analysis:
-
At the end of the experiment, euthanize the animals and harvest tissues such as the aorta and mesenteric arteries.
-
Perform quantitative PCR (qPCR) or Western blotting to measure the expression levels of alpha-1 adrenergic receptor subtypes (e.g., α1A, α1B, α1D). An increase in receptor mRNA or protein in the this compound-treated group would confirm upregulation.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Efficacy and safety of this compound in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Related Videos - Homologous upregulation of human arterial alpha-adrenergic responses by this compound [visualize.jove.com]
- 7. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanadrel Absorption Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variability in guanadrel's absorption during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's absorption.
| Issue | Possible Causes | Troubleshooting Steps |
| High inter-subject variability in plasma concentrations (Cmax and AUC) | Genetic differences: Polymorphisms in drug metabolizing enzymes or transporters. Physiological differences: Variations in gastrointestinal (GI) motility, pH, and fluid content. Concomitant medications: Use of drugs that alter GI physiology or compete for transporters. | 1. Genotyping: If feasible, genotype study subjects for common polymorphisms in relevant enzymes and transporters. 2. Standardize Conditions: Ensure subjects are in a consistent physiological state (e.g., fasting, hydration level). 3. Medication Review: Carefully screen and document all concomitant medications. Exclude subjects taking medications known to significantly alter GI function or drug metabolism. 4. Population Pharmacokinetic Modeling: Utilize population PK modeling to identify covariates that may explain variability. |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2) | Cell monolayer integrity: Inconsistent formation of tight junctions. Transporter expression levels: Variation in the expression of influx or efflux transporters across cell passages. Compound stability: Degradation of this compound in the assay buffer. Assay conditions: Inconsistent pH, temperature, or buffer composition. | 1. Verify Monolayer Integrity: Regularly measure transepithelial electrical resistance (TEER) to ensure consistent monolayer confluence. 2. Use Consistent Cell Passages: Use Caco-2 cells within a narrow passage number range for all experiments. 3. Assess Compound Stability: Analyze the concentration of this compound in the donor compartment at the beginning and end of the experiment to check for degradation. 4. Standardize Assay Protocol: Strictly adhere to a validated protocol for buffer preparation, pH, and temperature control. |
| Poor correlation between in vitro permeability and in vivo absorption | Presence of active transport: In vivo absorption may be mediated by transporters not adequately expressed in the in vitro model. First-pass metabolism: Significant metabolism in the gut wall or liver not accounted for in the in vitro system. Formulation effects: The in vivo formulation may have different dissolution or solubility characteristics than the pure compound used in vitro. | 1. Investigate Active Transport: Conduct bi-directional transport studies in Caco-2 cells and use specific transporter inhibitors to identify potential involvement of transporters like P-gp. 2. Use Metabolically Competent Systems: Consider using in vitro models that incorporate metabolic enzymes (e.g., S9 fractions) or more complex co-culture systems. 3. Test the Formulation: If possible, evaluate the dissolution and permeability of the actual formulation used in vivo. |
| Unexpected food effects on bioavailability | Altered GI physiology: Food can delay gastric emptying, change GI pH, and increase splanchnic blood flow.[1] Physicochemical interactions: this compound may interact with components of the meal, affecting its solubility or stability. | 1. Conduct Fed vs. Fasted Studies: Perform in vivo studies in both fed and fasted states to quantify the effect of food.[1] 2. Characterize Physicochemical Properties: Thoroughly investigate the solubility and stability of this compound at different pH values and in the presence of bile salts to predict potential food interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacokinetic profile of this compound?
This compound is generally considered to be rapidly and well-absorbed from the gastrointestinal tract.[1][2][3] Following oral administration, peak plasma concentrations are typically reached within 1.5 to 2 hours. The mean elimination half-life is approximately 10 to 12 hours.[2][4] this compound is partially metabolized in the liver, with about 50% of an oral dose being excreted unchanged in the urine.[2]
Q2: How significant is the variability in this compound's absorption?
While specific studies on the inter- and intra-subject variability of this compound's pharmacokinetic parameters are limited, available data for the maximum plasma concentration (Cmax) of 42 ± 73 ng/mL suggests considerable inter-individual differences. A study on the structurally similar drug, guanethidine, also showed a 6-fold interindividual variation in plasma levels at a given dose, suggesting that significant variability may also be a characteristic of this compound.[5]
Q3: What are the potential factors contributing to the variability in this compound's absorption?
Several factors could contribute to this variability:
-
Gastrointestinal pH: As a weak base, this compound's solubility and dissolution can be influenced by the pH of the gastrointestinal tract.[6][7][8][9] Variations in gastric and intestinal pH among individuals could lead to differences in absorption.
-
Food Intake: The presence of food can alter GI physiology, including gastric emptying time and pH, which may affect the rate and extent of this compound absorption.[9]
-
Drug-Drug Interactions: Concomitant administration of other drugs, particularly those that affect GI motility or pH (e.g., antacids, proton pump inhibitors), could alter this compound's absorption profile.[3][10]
-
Genetic Polymorphisms: Variations in genes encoding for drug transporters or metabolizing enzymes could contribute to inter-individual differences in this compound's pharmacokinetics.
Q4: Are there any known transporters involved in this compound's absorption?
Specific transporters involved in the intestinal absorption of this compound have not been definitively identified in the literature. Given its chemical structure, it is plausible that it may be a substrate for cation transporters. Further investigation using in vitro models with specific transporter overexpression or inhibition is warranted to elucidate its transport mechanisms.
Experimental Protocols
Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and identify potential involvement of active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the laboratory's established range.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Permeability Assessment (Apical to Basolateral):
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Repeat the experiment in the reverse direction, adding this compound to the basolateral side and sampling from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
-
(Optional) Transporter Inhibition Study:
-
Pre-incubate the Caco-2 monolayers with known inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) before initiating the permeability assessment to identify specific transporters involved.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the effective permeability (Peff) of this compound in a specific segment of the small intestine under more physiologically relevant conditions.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Surgically expose the desired intestinal segment (e.g., jejunum or ileum).
-
Cannulation: Insert cannulas at the proximal and distal ends of the isolated intestinal segment.
-
Perfusion: Perfuse the segment with a warmed (37°C) and oxygenated buffer (e.g., Krebs-Ringer) containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate.
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals for a defined period after a steady state is achieved.
-
Data Analysis:
-
Measure the concentrations of this compound and the non-absorbable marker in the collected samples.
-
Correct for any water flux using the change in concentration of the non-absorbable marker.
-
Calculate the effective permeability (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout' / Cin') Where:
-
Q is the perfusion flow rate
-
r is the radius of the intestine
-
L is the length of the perfused segment
-
Cout' and Cin' are the corrected outlet and inlet concentrations of this compound, respectively.
-
-
Visualizations
Caption: Workflow for investigating this compound absorption variability.
Caption: Potential factors influencing this compound's intestinal absorption.
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The relationship of plasma guanethidine levels to adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Food, Acid Supplementation and Drug Absorption – A Complicated Gastric Mix: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Hylorel) | Davis’s Drug Guide [nursing.unboundmedicine.com]
Validation & Comparative
A Comparative Analysis of Guanadrel and Guanethidine for Hypertensive Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and side effect profiles of two adrenergic neuron blocking agents: guanadrel and guanethidine. The information is compiled from available clinical research to aid in understanding their relative therapeutic potential and drawbacks.
This compound and guanethidine are antihypertensive drugs that function by inhibiting the release of norepinephrine from sympathetic nerve endings. While both have demonstrated efficacy in lowering blood pressure, notable differences in their pharmacokinetic profiles and side effect incidence have been reported in clinical studies. This guide synthesizes the available data to facilitate a comprehensive comparison.
Efficacy Comparison
Clinical trials have established that both this compound and guanethidine are effective in reducing blood pressure in patients with hypertension. However, the available literature primarily offers qualitative comparisons of their efficacy, suggesting they are roughly equivalent in their ability to lower blood pressure.
Table 1: Comparative Efficacy of this compound and Guanethidine
| Feature | This compound | Guanethidine | Citation |
| Antihypertensive Effect | Comparable to guanethidine in reducing blood pressure. | Effective in reducing blood pressure, with a similar potency to this compound. | [1][2] |
Side Effect Profile
A key differentiator between the two drugs lies in their side effect profiles. Research indicates that guanethidine is associated with a higher frequency of certain adverse events compared to this compound.
Table 2: Comparative Side Effect Profiles of this compound and Guanethidine
| Side Effect | This compound | Guanethidine | Citation |
| Orthostatic Faintness (Morning) | Lower frequency reported. | Approximately twice as high as this compound. | [1] |
| Other Orthostatic Faintness | Lower frequency reported. | Approximately twice as high as this compound. | [1] |
| Diarrhea | Lower frequency reported. | Approximately twice as high as this compound. | [1] |
| General Tolerability | Generally well-tolerated. | Less well-tolerated due to a higher incidence of side effects. | [2] |
Pharmacokinetic Properties
The differing pharmacokinetic profiles of this compound and guanethidine likely contribute to the variations observed in their side effect profiles. This compound's shorter half-life allows for more rapid dose adjustments and may contribute to its improved tolerability.
Table 3: Pharmacokinetic Comparison
| Parameter | This compound | Guanethidine | Citation |
| Half-life | Approximately 10 hours | Significantly longer | [2] |
| Onset of Action | Rapid | Slower | [2] |
| Dosage Titration | Can be achieved more rapidly. | Requires a slower titration schedule. | [2] |
Experimental Protocols
The following provides an overview of the methodologies employed in key comparative studies.
Malinow, S. H. (1983) - Comparison of this compound and Guanethidine Efficacy and Side Effects
-
Study Design: A randomized, comparative clinical trial.[1]
-
Patient Population: Eighteen patients with essential hypertension that was not adequately controlled by hydrochlorothiazide alone.[1]
-
Intervention: Patients were randomly assigned to receive either this compound sulfate or guanethidine sulfate as an additional therapy to their existing hydrochlorothiazide regimen.[1]
-
Duration: The comparative study was conducted over a six-month period.[1]
-
Outcome Measures: The primary outcomes assessed were the reduction in blood pressure and the frequency of specific side effects, including morning orthostatic faintness, other orthostatic faintness, and diarrhea.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and guanethidine and a typical experimental workflow for their comparison.
Caption: Mechanism of action for this compound and Guanethidine.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
Validating Guanadrel's Mechanism of Action Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanadrel and its alternatives, focusing on the validation of their mechanism of action through genetic models. We present experimental data, detailed protocols, and logical frameworks to facilitate a deeper understanding of adrenergic neuron-blocking agents.
This compound's Mechanism of Action: The Central Role of the Norepinephrine Transporter
This compound is an antihypertensive agent classified as a postganglionic adrenergic neuron blocker.[1][2] Its therapeutic effect stems from its ability to reduce blood pressure by interfering with sympathetic nervous system signaling. The established mechanism of action is as follows:
-
Uptake into Sympathetic Neurons: this compound is actively transported into sympathetic neurons by the norepinephrine transporter (NET), encoded by the Slc6a2 gene.[2] This transporter is also responsible for the reuptake of norepinephrine from the synaptic cleft.
-
Vesicular Displacement of Norepinephrine: Once inside the neuron, this compound is concentrated in synaptic vesicles, where it displaces norepinephrine.[3][4]
-
Depletion of Norepinephrine Stores: This leads to a gradual depletion of norepinephrine available for release upon nerve stimulation.
-
Reduced Sympathetic Tone: The diminished release of norepinephrine results in reduced activation of adrenergic receptors on blood vessels, leading to vasodilation and a decrease in blood pressure.[3][4][5]
This mechanism suggests that the norepinephrine transporter is indispensable for this compound's antihypertensive activity.
Validating the Mechanism with Genetic Models: The Norepinephrine Transporter (Slc6a2) Knockout Mouse
A powerful tool to validate the proposed mechanism of action for this compound is the use of a genetic model, specifically a mouse model in which the norepinephrine transporter gene (Slc6a2) has been knocked out (NET-KO).
Expected Phenotype of NET-KO Mice
Studies on NET-KO mice have revealed a cardiovascular phenotype consistent with a disruption in norepinephrine homeostasis. These mice exhibit elevated blood pressure and heart rate compared to their wild-type littermates. This is attributed to the impaired clearance of norepinephrine from the synaptic cleft, leading to excessive stimulation of adrenergic receptors.
Proposed Experiment to Validate this compound's Mechanism of Action
While no direct studies have been published administering this compound to NET-KO mice, a well-designed experiment would provide definitive evidence for its reliance on the norepinephrine transporter.
Experimental Workflow
Caption: Proposed experimental workflow for validating this compound's mechanism of action.
Detailed Experimental Protocol
1. Animal Subjects:
-
Adult male and female wild-type (WT) and NET-KO mice on a C57BL/6J background.
-
Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Implantation of Radiotelemetry Devices:
-
Anesthetize mice with isoflurane.
-
Implant a radiotelemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the left carotid artery for direct and continuous blood pressure monitoring.
-
Allow a recovery period of at least 7 days post-surgery.
3. Drug Administration:
-
Dissolve this compound sulfate in sterile saline to the desired concentration.
-
Administer this compound or vehicle (saline) via oral gavage or intraperitoneal injection. A dose-response study should be conducted to determine the optimal dose.
4. Blood Pressure Monitoring:
-
Record baseline blood pressure and heart rate for at least 24 hours before drug administration.
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.
5. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the hypotensive effect of this compound between WT and NET-KO mice using appropriate statistical tests (e.g., two-way ANOVA).
Expected Outcomes and Interpretation
| Animal Group | Treatment | Expected Blood Pressure Response | Interpretation |
| Wild-Type (WT) | This compound | Significant decrease in blood pressure | This compound is effective in the presence of the norepinephrine transporter. |
| NET-KO | This compound | No significant change or significantly blunted decrease in blood pressure compared to WT | This compound's hypotensive effect is dependent on the norepinephrine transporter. |
| Wild-Type (WT) | Vehicle | No significant change in blood pressure | The vehicle does not have a hypotensive effect. |
| NET-KO | Vehicle | No significant change in blood pressure | The vehicle does not have a hypotensive effect. |
This experiment would provide strong evidence to either support or refute the hypothesis that this compound's primary mechanism of action is mediated through the norepinephrine transporter.
Comparison with Alternative Adrenergic Neuron Blocking Agents
Several other drugs share a similar, though not identical, mechanism of action with this compound. Understanding their interactions with the adrenergic system, and how they might behave in a NET-KO model, provides a broader context for validating this compound's mechanism.
| Drug | Primary Mechanism of Action | Expected Effect in NET-KO Mice | Rationale |
| Guanethidine | Uptake via NET, displaces norepinephrine from vesicles. | Blunted or absent hypotensive effect. | Similar to this compound, its entry into the neuron is dependent on NET. |
| Reserpine | Inhibits the vesicular monoamine transporter 2 (VMAT2), leading to depletion of norepinephrine, dopamine, and serotonin from vesicles. | Hypotensive effect would likely be present, but potentially altered. | Reserpine's primary target is VMAT2, which is downstream of NET. However, the overall altered catecholamine homeostasis in NET-KO mice could influence the magnitude of the response. |
| Methyldopa | Prodrug that is converted to methylnorepinephrine, which acts as an α2-adrenergic receptor agonist in the central nervous system, reducing sympathetic outflow. | Hypotensive effect should be present. | Its mechanism is centrally mediated and does not directly depend on peripheral NET for its primary action. |
Signaling Pathway of Adrenergic Neuron Blockers
The following diagram illustrates the key molecular players in the mechanism of action of this compound and its alternatives.
Caption: Signaling pathway of adrenergic neuron blocking agents.
Conclusion
The use of genetic models, particularly the norepinephrine transporter knockout mouse, offers a robust and specific method for validating the mechanism of action of this compound. While direct experimental evidence in this model is currently lacking, the proposed experimental framework provides a clear path to definitively test the hypothesis that this compound's antihypertensive effects are mediated through its uptake by the norepinephrine transporter. Comparative analysis with other adrenergic neuron blockers highlights the nuances in their mechanisms and reinforces the value of genetic models in dissecting pharmacological pathways. This approach is critical for the continued development and refinement of antihypertensive therapies.
References
A Comparative Guide to the Cross-Reactivity of Guanadrel in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity of the antihypertensive agent guanadrel in various immunoassay formats. In the absence of direct and comprehensive experimental data for this compound, this document provides a predictive comparison based on established immunochemical principles, structural similarities to related compounds, and available data for the structurally analogous drug, guanethidine.
Executive Summary
This compound is a postganglionic adrenergic blocking agent previously used in the management of hypertension. The monitoring of its therapeutic levels and its detection in biological matrices can be approached using immunoassays. However, a critical performance characteristic of any immunoassay is its specificity, defined by the degree of cross-reactivity with structurally related compounds, such as metabolites and other drugs.
Currently, there is a significant lack of published data detailing the cross-reactivity of this compound in common immunoassay platforms like Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Enzyme-Multiplied Immunoassay Technique (EMIT). This guide, therefore, leverages data from the structurally similar compound guanethidine and theoretical considerations to predict the cross-reactivity profile of this compound.
Based on a 1979 study on a guanethidine radioimmunoassay, it is plausible that major metabolites of this compound may exhibit low cross-reactivity. The study on guanethidine revealed that its N-oxide and ring-opened metabolites did not significantly cross-react in the RIA. Given the structural similarities between this compound and guanethidine, a similar outcome could be anticipated for analogous this compound metabolites.
Structural Considerations for Cross-Reactivity
Cross-reactivity in immunoassays is primarily driven by the structural similarity between the target analyte and other molecules present in the sample. An antibody developed to recognize a specific epitope on the target molecule may also bind to similar epitopes on other compounds.
This compound's Chemical Structure:
This compound is characterized by a guanidino group attached to a spiroketal system. The key structural features that would likely form the basis for antibody recognition are:
-
The Guanidino Group: This positively charged group is a prominent feature and likely a key component of the epitope.
-
The Spiroketal Moiety: The unique three-dimensional structure of the spiroketal is a significant distinguishing feature.
-
The Linker: The ethylamine linker connects the guanidino group to the spiroketal.
Potential Cross-Reactants:
Based on its structure, potential cross-reactants for a this compound immunoassay would include:
-
Metabolites of this compound: While the exact structures of this compound's metabolites are not well-documented, metabolism is known to occur in the liver. Plausible metabolic transformations could include hydroxylation of the cyclohexane ring, N-oxidation of the guanidino group, or cleavage of the spiroketal.
-
Structurally Related Drugs: Other drugs containing a guanidino group, such as guanethidine, bethanidine, and debrisoquine, are prime candidates for cross-reactivity.
-
Endogenous Compounds: While less likely, endogenous molecules with some structural resemblance could theoretically interfere.
Comparative Analysis of Immunoassay Platforms
The degree of cross-reactivity can be influenced by the immunoassay format. Below is a theoretical comparison of how different platforms might perform in a this compound assay.
Table 1: Predicted Cross-Reactivity of this compound in Different Immunoassay Formats
| Immunoassay Type | Principle | Predicted Specificity for this compound | Potential for Cross-Reactivity with Metabolites | Potential for Cross-Reactivity with Structurally Related Drugs |
| Competitive ELISA | Competition between unlabeled antigen (this compound) and a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. | High (dependent on antibody quality) | Low to Moderate (dependent on the site of metabolic modification relative to the epitope) | Moderate to High (highly dependent on the structural similarity of the drug to this compound) |
| Radioimmunoassay (RIA) | Similar to competitive ELISA, but uses a radiolabeled antigen. | High (dependent on antibody quality) | Low (as suggested by data for guanethidine metabolites) | Moderate to High (dependent on structural similarity) |
| EMIT | Competition between the drug in the sample and an enzyme-labeled drug for antibody binding sites. The antibody-bound enzyme is inactive. | Moderate | Moderate to High (often designed for broader class specificity in drug screening) | High (often designed to detect a class of drugs) |
Experimental Protocols
As no specific, validated immunoassay protocols for this compound are publicly available, the following sections provide detailed, representative methodologies for common competitive immunoassay formats that could be adapted for the detection of small molecules like this compound.
Competitive ELISA Protocol (Hypothetical for this compound)
This protocol outlines the general steps for developing a competitive ELISA for this compound.
Materials:
-
96-well microtiter plates
-
Anti-guanadrel antibody (monoclonal or polyclonal)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
This compound standards
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antibody Coating: Dilute the anti-guanadrel antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Immediately add 50 µL of the diluted this compound-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step five times.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
Radioimmunoassay (RIA) Protocol (Adapted for a Hapten like this compound)
This protocol is based on the principles used for the detection of other small molecule drugs.
Materials:
-
Polypropylene assay tubes
-
Anti-guanadrel antibody
-
Radiolabeled this compound (e.g., ³H-guanadrel or ¹²⁵I-labeled this compound analog)
-
This compound standards
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Separating agent (e.g., dextran-coated charcoal or a secondary antibody)
-
Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)
Procedure:
-
Assay Setup: To assay tubes, add 100 µL of assay buffer, 100 µL of this compound standards or samples, 100 µL of diluted anti-guanadrel antibody, and 100 µL of radiolabeled this compound.
-
Incubation: Vortex the tubes and incubate for a specified time (e.g., 1-4 hours at room temperature or overnight at 4°C) to reach equilibrium.
-
Separation of Bound and Free Antigen: Add 500 µL of a cold suspension of dextran-coated charcoal to each tube (except for total count tubes). Vortex and incubate for 10-15 minutes at 4°C. The charcoal adsorbs the free radiolabeled this compound.
-
Centrifugation: Centrifuge the tubes at 2000-3000 x g for 15 minutes at 4°C to pellet the charcoal.
-
Measurement:
-
For ³H: Carefully decant the supernatant (containing the antibody-bound radiolabeled this compound) into a scintillation vial, add scintillation fluid, and count in a beta counter.
-
For ¹²⁵I: Decant the supernatant and count the radioactivity in the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis: The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Enzyme-Multiplied Immunoassay Technique (EMIT) Protocol (General Principle)
EMIT is a homogeneous immunoassay, meaning no separation step is required.
Principle:
The sample containing this compound is mixed with an antibody to this compound and a this compound molecule labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6P-DH). This compound in the sample competes with the enzyme-labeled this compound for binding to the antibody. When the enzyme-labeled this compound is bound by the antibody, the enzyme's activity is inhibited. Free enzyme-labeled this compound is active and converts a substrate to a product that can be measured spectrophotometrically. The enzyme activity is directly proportional to the concentration of this compound in the sample.
General Procedure:
-
Reagent Preparation: Reagents typically include the antibody reagent and the enzyme-labeled drug reagent.
-
Assay: An automated analyzer mixes the sample with the antibody reagent, followed by the addition of the enzyme-labeled drug reagent and the substrate.
-
Measurement: The rate of product formation is measured spectrophotometrically by monitoring the change in absorbance over a short period.
Visualizations
Logical Relationship of Cross-Reactivity
Caption: Conceptual diagram of immunoassay cross-reactivity.
Experimental Workflow for Competitive ELISA
Caption: General workflow for a competitive ELISA.
Conclusion and Recommendations
The development and validation of a specific immunoassay for this compound require careful consideration of potential cross-reactivity. While direct experimental data for this compound is lacking, the available information for the structurally similar drug guanethidine suggests that major metabolites may not pose a significant interference problem in a well-designed RIA.
For researchers and drug development professionals, the following recommendations are crucial:
-
Antibody Development: The specificity of the immunoassay is critically dependent on the quality of the antibody. Monoclonal antibodies targeting unique structural features of the this compound molecule, such as the spiroketal ring system, are likely to yield higher specificity than polyclonal antibodies.
-
Assay Validation: Any newly developed immunoassay for this compound must be rigorously validated. This includes testing for cross-reactivity with a panel of structurally related compounds, including guanethidine, other adrenergic neuron blockers, and any identified or predicted metabolites of this compound.
-
Confirmatory Analysis: For definitive quantification and in cases of unexpected or critical results, it is essential to confirm immunoassay findings with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a foundational framework for understanding and predicting the cross-reactivity of this compound in immunoassays. However, it underscores the critical need for empirical data to confirm these theoretical considerations and to ensure the development of reliable and specific analytical methods.
Guanadrel vs. Beta-Blockers: A Comparative Efficacy Analysis in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of guanadrel, an adrenergic neuron-blocking agent, and beta-blockers, a widely used class of antihypertensive drugs, in preclinical animal models of hypertension. The information presented herein is intended to support researchers and professionals in drug development in understanding the comparative pharmacology and potential therapeutic applications of these agents.
Executive Summary
This compound and beta-blockers both effectively lower blood pressure but through distinct mechanisms of action. This compound acts as a postganglionic adrenergic blocker, inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] In contrast, beta-blockers competitively antagonize beta-adrenergic receptors, thereby blocking the effects of catecholamines like epinephrine and norepinephrine.[4][5][6] This fundamental difference in their pharmacological action leads to varied profiles in terms of hemodynamic effects and potential side effects. While extensive data from animal models, particularly using spontaneously hypertensive rats (SHRs), is available for beta-blockers like propranolol, similar preclinical data for this compound is less abundant in recent literature. This guide synthesizes the available information to provide a comparative overview.
Data Presentation: Quantitative Efficacy in Animal Models
The following table summarizes the quantitative data on the effects of this compound and the beta-blocker propranolol on key cardiovascular parameters in animal models of hypertension. It is important to note that direct head-to-head comparative studies in the same animal model are limited; therefore, data is compiled from separate studies.
| Drug | Animal Model | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| This compound | Rat (Parenteral) | Up to 2 mg/kg | Parenteral | - | Teratogenic effects observed | - | [1] |
| This compound | Rat & Dog (Oral) | 15-400 mg/kg/day | Oral Gavage | 6-52 weeks | Not explicitly quantified for hypertension | - | [7] |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 100 mg/kg/day | In drinking water | 3 months | Significant reduction, almost to normotensive levels | Decreased | [8] |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 16 or 64 mg/kg/day | - | 8 weeks | Significant reduction with 64 mg/kg dose | - | [9] |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 1 or 5 mg/kg/day | In diet | 12 weeks | Significant reduction with both doses | Not consistently affected | [10] |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 1 and 5 mg/kg | - | Acute and 5-day infusion | MAP lowered after 4 hours (acute) and from day 2 (infusion) | Immediately decreased | [11] |
| Propranolol | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | - | 11 weeks | Significant reduction | Slightly modified | [12] |
Note: The available data for this compound in animal models of hypertension is limited regarding specific blood pressure reduction metrics. The provided information relates to general toxicity and teratogenicity studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for evaluating the efficacy of this compound and beta-blockers in spontaneously hypertensive rats (SHRs), a common model for essential hypertension.
Propranolol Administration in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Young spontaneously hypertensive rats (SHRs) are typically used, often starting treatment at an early age (e.g., 6 weeks) to assess the preventive effects on the development of hypertension.[9][10]
-
Drug Administration:
-
Oral Gavage: Propranolol can be administered daily via oral gavage at doses ranging from 10 mg/kg to 100 mg/kg.[8][12]
-
In Drinking Water/Diet: For chronic studies, propranolol can be mixed into the drinking water or standard laboratory diet at concentrations calculated to achieve the desired daily dosage (e.g., 100 mg/kg/day).[8][10]
-
-
Blood Pressure and Heart Rate Measurement:
-
Tail-Cuff Method: Systolic blood pressure and heart rate are non-invasively measured in conscious rats using the tail-cuff method. This is typically performed at regular intervals throughout the study.[8]
-
Direct Arterial Cannulation: For more precise and continuous measurements, phasic aortic pressures can be recorded directly from indwelling catheters implanted in the carotid or femoral artery.[8]
-
-
Study Duration: The duration of treatment can vary from acute administration (hours) to chronic studies lasting several weeks or months to evaluate long-term efficacy and effects on cardiovascular remodeling.[8][9][10][11][12]
Hypothetical Protocol for this compound Administration in SHRs
Based on general pharmacological practices and the limited available data, a hypothetical protocol for evaluating this compound in SHRs could be as follows:
-
Animal Model: Male or female spontaneously hypertensive rats (SHRs), aged 12-16 weeks, with established hypertension.
-
Drug Administration: this compound sulfate would be dissolved in sterile water or saline and administered daily by oral gavage. A dose-ranging study might start with doses from 10 mg/kg to 50 mg/kg, based on doses used in other animal studies for different endpoints.[7]
-
Blood Pressure and Heart Rate Monitoring: Continuous monitoring of blood pressure and heart rate would be ideal, using telemetry implants. Alternatively, measurements could be taken at fixed time points post-dosing using the tail-cuff method.
-
Study Duration: A study duration of at least 4 weeks would be necessary to observe the full antihypertensive effect of this compound, given its mechanism of action involving norepinephrine depletion.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound and beta-blockers.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Beta-Blockers.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of antihypertensive drugs in an animal model.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic treatment with propranolol on blood pressure and cardiovascular reactivity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation by propranolol of exercise training effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry for the Confirmation of Guanadrel in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Guanadrel, an antihypertensive drug, requires robust and sensitive analytical methods for its confirmation in biological samples such as plasma and urine. This guide provides a comparative overview of mass spectrometry-based approaches, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be developed and validated for the determination of this compound.
Comparison of Proposed Analytical Approaches
The selection of an analytical technique is critical and depends on factors such as sensitivity, selectivity, sample throughput, and the nature of the analyte. Below is a comparison of a proposed LC-MS/MS method and a potential GC-MS method for this compound analysis.
| Feature | Proposed LC-MS/MS Method | Potential GC-MS Method |
| Principle | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | Separation by gas chromatography followed by detection using mass spectrometry. |
| Sample Amenability | Well-suited for polar and non-volatile compounds like this compound. | Requires derivatization to increase volatility and thermal stability of this compound. |
| Sample Preparation | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Involves extraction followed by a mandatory derivatization step. |
| Sensitivity | Generally offers high sensitivity (sub-ng/mL levels). | Sensitivity is dependent on the efficiency of derivatization and ionization. |
| Selectivity | High selectivity is achieved through Multiple Reaction Monitoring (MRM). | Good selectivity, especially with Selected Ion Monitoring (SIM). |
| Throughput | Higher throughput is often achievable due to faster sample preparation and analysis times. | Lower throughput due to the additional derivatization step. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components.[1] | Less prone to matrix effects in the ionization source compared to ESI in LC-MS. |
| Instrumentation | Widely available in bioanalytical laboratories. | Standard equipment in many analytical laboratories. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical assay.
Proposed LC-MS/MS Method for this compound in Human Plasma
This proposed method is based on common practices for the analysis of small molecule drugs in biological fluids.[2]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate to initial conditions.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound (m/z 214.15):
-
Quantifier: 214.15 > [Product Ion 1]
-
Qualifier: 214.15 > [Product Ion 2]
-
(Note: Specific product ions and optimal collision energies would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)
-
4. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing parameters such as:[3][4]
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Potential GC-MS Method for this compound in Urine
This potential method outlines the necessary steps, including the critical derivatization stage.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add an appropriate internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute this compound with a small volume of a basic methanolic solution.
-
Evaporate the eluate to dryness.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form a volatile derivative.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
Visualizing the Workflow
To better illustrate the proposed analytical process, the following diagrams outline the key steps.
Figure 1. Workflow for the proposed LC-MS/MS analysis of this compound in plasma.
Figure 2. Workflow for the potential GC-MS analysis of this compound in urine.
Conclusion
Both LC-MS/MS and GC-MS offer viable pathways for the confirmation and quantification of this compound in biological samples. The choice between these methods will ultimately depend on the specific requirements of the study, including desired sensitivity, sample matrix, available instrumentation, and throughput needs. LC-MS/MS is likely the more direct and sensitive approach for a polar molecule like this compound. However, a well-developed GC-MS method with an efficient derivatization step can also provide reliable results. The protocols and comparisons provided in this guide serve as a foundational resource for researchers to develop and validate a robust bioanalytical method for this compound, ensuring high-quality data for critical drug development decisions.
References
A Comparative Guide to the Reproducibility of Guanadrel's Antihypertensive Effects
For Researchers, Scientists, and Drug Development Professionals
Guanadrel sulfate is a postganglionic adrenergic blocking agent that functions by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction and consequently, a lowering of blood pressure.[1][2][3] Its clinical use has been explored in the management of mild to moderately severe hypertension.[4]
Comparative Efficacy of this compound
The antihypertensive efficacy of this compound has been evaluated in several clinical settings, often in comparison to other agents or as a second-step therapy. The data presented below, collated from different studies, suggest a generally reproducible effect in lowering blood pressure.
Table 1: Summary of this compound's Efficacy in Lowering Blood Pressure from Various Studies
| Study (Year) | Patient Population | Treatment Regimen | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Malinow SH (1983)[5] | 18 patients with essential hypertension uncontrolled by hydrochlorothiazide alone | This compound sulfate added to hydrochlorothiazide therapy for six months | Data not specified | Data not specified |
| Oren A, et al. (1985)[6] | 20 patients with essential hypertension resistant to or intolerant of other step-two drugs | Dose-titration of this compound (10-60 mg/d) for up to 12 weeks | Not specified | Satisfactory response noted |
| Gelfand ML (1988)[7] | 21 elderly patients (65-84 years) with hypertension | This compound monotherapy or with diuretics/beta-blockers (mean dose 16 mg/d) for 17 months | 49 | 18 |
Note: A satisfactory response in the Oren et al. study was defined as a seated diastolic blood pressure (SDBP) ≤ 95 mm Hg or a reduction in SDBP of ≥ 10 mm Hg.[6]
Comparative Side Effect Profile
The incidence and nature of side effects are crucial indicators of a drug's overall performance. The following table compares the reported side effects of this compound with guanethidine from a comparative clinical trial.
Table 2: Comparative Incidence of Side Effects: this compound vs. Guanethidine
| Side Effect | This compound Group (n=10) | Guanethidine Group (n=8) |
| Morning Orthostatic Faintness | Lower Frequency | Twice as high |
| Other Orthostatic Faintness | Lower Frequency | Twice as high |
| Diarrhea | Lower Frequency | Twice as high |
Data from Malinow SH (1983).[5]
Commonly reported side effects for this compound across various studies include dizziness, drowsiness, headache, and fatigue.[1][7]
Impact on Norepinephrine Levels
This compound's mechanism of action is directly linked to its effect on norepinephrine. One study quantified this effect, providing a basis for understanding its physiological action.
Table 3: Effect of this compound on Plasma Norepinephrine
| Condition | Mean Plasma Norepinephrine (nM) |
| Placebo | 1.28 ± 0.09 |
| This compound | 0.85 ± 0.06 |
Data from a study on 10 subjects, showing a significant reduction (P = 0.0001) in plasma norepinephrine levels during this compound administration.[8]
Experimental Methodologies
The reproducibility of experimental outcomes is highly dependent on the methodologies employed. Below are generalized protocols based on the cited clinical studies.
Protocol 1: Evaluation of Antihypertensive Efficacy and Safety (Based on Malinow SH, 1983 and Gelfand ML, 1988)
-
Patient Selection: Patients with a diagnosis of essential hypertension, often with blood pressure not adequately controlled by a diuretic alone.
-
Study Design: Can be a randomized, comparative trial or a single-arm, open-label study.
-
Treatment:
-
A baseline period where patients may be on a stable dose of a diuretic.
-
Initiation of this compound at a low dose (e.g., 5-10 mg/day), typically in divided doses.
-
Titration of the this compound dosage at regular intervals (e.g., weekly or bi-weekly) based on blood pressure response and patient tolerance, up to a maximum defined dose.
-
-
Data Collection:
-
Blood pressure (systolic and diastolic) and heart rate are measured at baseline and at regular follow-up visits. Measurements are often taken in supine, seated, and standing positions to assess for orthostatic hypotension.
-
Adverse events are systematically recorded at each visit through patient interviews and clinical assessment.
-
-
Outcome Measures:
-
Primary: Change in mean systolic and diastolic blood pressure from baseline.
-
Secondary: Incidence and severity of adverse effects, particularly orthostatic faintness and diarrhea.
-
Protocol 2: Assessment of Norepinephrine Suppression (Based on Ebert TJ, et al., 1993)
-
Subject Selection: Healthy, normotensive volunteers.
-
Study Design: A placebo-controlled, crossover study design.
-
Procedure:
-
Subjects receive either placebo or this compound for a defined period.
-
On the study day, after an overnight fast, subjects are placed in a supine position.
-
Intravenous catheters are inserted for drug/tracer infusion and blood sampling.
-
A radiolabeled norepinephrine tracer (e.g., [3H]NE) is infused to determine norepinephrine kinetics.
-
Arterial blood samples are drawn at baseline and at multiple time points during the study to measure plasma norepinephrine and tracer concentrations.
-
-
Data Analysis:
-
Plasma norepinephrine levels are determined using high-performance liquid chromatography (HPLC).
-
Norepinephrine spillover and clearance rates are calculated from the tracer kinetics.
-
Visualizing this compound's Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a clinical trial evaluating its efficacy.
Caption: this compound's mechanism of action in the sympathetic neuron.
Caption: A generalized workflow for a clinical trial of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose-titration trial of this compound as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Guanadrel and Other Guanidine Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of guanadrel and other guanidine-containing antihypertensive agents, namely guanethidine and guanfacine. The information presented is supported by experimental data and methodologies commonly employed in pharmacokinetic studies.
Mechanism of Action
This compound is a postganglionic adrenergic blocking agent.[1][2] It is taken up by sympathetic neurons via the norepinephrine transporter.[1][2] Inside the neuron, this compound displaces norepinephrine from its storage vesicles, leading to a depletion of norepinephrine stores.[1][2] This action blocks the release of norepinephrine that is normally triggered by nerve stimulation.[1][2] The resulting decrease in neurotransmitter release leads to reduced vasoconstriction of arterioles, which helps to lower blood pressure.[1]
Pharmacokinetic Profiles: A Comparative Table
The following table summarizes the key pharmacokinetic parameters of this compound, guanethidine, and guanfacine.
| Parameter | This compound | Guanethidine | Guanfacine |
| Absorption | Rapidly and readily absorbed from the gastrointestinal tract.[1][3] | Incompletely absorbed orally.[4] | - |
| Metabolism | Partially metabolized by the liver.[1] Approximately 50% of an oral dose is excreted unchanged in the urine.[1] | - | Primarily hepatic. |
| Elimination Half-Life | Approximately 10-12 hours.[1][4] | Very long, around 5 days.[4] | Approximately 22.8 hours.[5] |
| Protein Binding | Low, approximately 20%. | - | - |
| Onset of Action | Rapid.[6] | - | - |
| Excretion | Primarily via urine.[1] | - | - |
Experimental Protocols
While specific, detailed experimental protocols for the pharmacokinetic evaluation of this compound and its analogs are not publicly available, a general methodology for such studies can be outlined based on standard practices in the field.
Protocol: Determination of Pharmacokinetic Parameters in a Rat Model
1. Animal Model and Dosing:
-
Male Wistar rats (200-250g) are used for the study.
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of the test compound (e.g., this compound sulfate) is administered via oral gavage.
2. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected.
-
Chromatography: The prepared samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is quantified using multiple reaction monitoring (MRM) in positive ion mode.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental methods.
-
Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
Experimental Workflow for Pharmacokinetic Study
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Guanfacine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fpnotebook.com [fpnotebook.com]
- 5. [Clinical pharmacology of the antihypertensive action of guanfacine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Guanadrel-Induced Model of Sympathetic Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the guanadrel-induced model of sympathetic dysfunction with alternative chemical sympathectomy agents, namely 6-hydroxydopamine (6-OHDA) and reserpine. The information presented herein is intended to assist researchers in selecting the most appropriate model for their specific experimental needs by providing objective performance comparisons and supporting experimental data.
Introduction to Chemical Sympathectomy Models
Chemical sympathectomy is a critical technique in neuroscience and cardiovascular research, enabling the study of the sympathetic nervous system's role in various physiological and pathological processes. This is achieved by administering agents that selectively destroy or functionally impair sympathetic nerve terminals. This compound, a postganglionic adrenergic neuron blocking agent, represents one such tool. Its mechanism involves uptake by the norepinephrine transporter (NET), followed by displacement of norepinephrine from vesicular stores and inhibition of its release.[1] This guide will delve into the validation of the this compound model and compare it with two other widely used agents: the neurotoxin 6-OHDA and the vesicular monoamine transporter (VMAT) inhibitor reserpine.
Comparative Analysis of Chemical Sympathectomy Agents
The selection of a chemical sympathectomy agent depends on the specific research question, desired duration of effect, and the target organ system. The following table summarizes key quantitative data gathered from preclinical and clinical studies to facilitate a direct comparison between this compound, 6-OHDA, and reserpine. Note: Preclinical data for this compound is limited; therefore, data from the closely related compound guanethidine is included for comparative purposes and is clearly indicated.
| Parameter | This compound | 6-Hydroxydopamine (6-OHDA) | Reserpine |
| Mechanism of Action | Uptake via NET, displaces norepinephrine from vesicles, inhibits norepinephrine release.[1] | Uptake via NET, generates reactive oxygen species, leading to neurotoxic destruction of sympathetic nerve terminals. | Inhibits vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine from nerve terminals. |
| Primary Site of Action | Postganglionic sympathetic nerve terminals.[2] | Postganglionic sympathetic nerve terminals. | Central and peripheral monoaminergic neurons. |
| Norepinephrine Depletion (Heart) | Data not available for preclinical models. Guanethidine (a related compound) causes ~83% depletion in rats.[3] | ~90-95% depletion in rats. | Dose-dependent, can achieve >95% depletion in rat heart.[4] |
| Norepinephrine Depletion (Spleen) | Data not available for preclinical models. Guanethidine causes ~90% depletion in rats.[3] | ~90-95% depletion in rats. | Dose-dependent depletion. |
| Effect on Central Nervous System | Minimal, does not readily cross the blood-brain barrier.[2] | Can have central effects if administered intracerebroventricularly; peripheral administration has limited CNS effects.[5] | Readily crosses the blood-brain barrier, causing central monoamine depletion. |
| Reversibility | Effects are generally reversible upon discontinuation, with a half-life of about 10 hours.[2] | Causes long-lasting, often permanent, destruction of nerve terminals. Regeneration can occur but is often incomplete.[6] | Effects are reversible as new VMAT2 is synthesized. |
| Reported Side Effects (Clinical) | Orthostatic hypotension, diarrhea (less than guanethidine).[7] | Not used clinically for sympathectomy. | Sedation, depression, parkinsonian-like symptoms. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these models. The following sections provide outlines of experimental protocols for each agent.
This compound-Induced Sympathetic Dysfunction (Based on Guanethidine Protocols)
Objective: To induce functional sympathetic dysfunction in rodents.
Materials:
-
Guanethidine sulfate (or this compound sulfate)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., Sprague-Dawley rats)
-
Animal balance
-
Injection supplies (syringes, needles)
Procedure:
-
Drug Preparation: Dissolve guanethidine sulfate in sterile saline to the desired concentration. A common dosage for significant sympathectomy is in the range of 20-50 mg/kg.
-
Animal Handling and Administration: Acclimatize animals to handling and injection procedures. Administer the guanethidine solution via intraperitoneal (i.p.) injection daily for a period of 5 to 11 days to achieve progressive neuronal loss.[8]
-
Validation:
-
Functional Assessment: Monitor blood pressure and heart rate. A blunted response to sympathomimetic agents or stress-induced tachycardia can indicate successful sympathectomy.[8]
-
Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., heart, spleen, vas deferens). Measure norepinephrine content using high-performance liquid chromatography (HPLC). A significant reduction in norepinephrine levels compared to a vehicle-treated control group validates the model.[3]
-
Histological Analysis: Perfuse animals with 4% paraformaldehyde and collect sympathetic ganglia (e.g., superior cervical ganglia). Process the tissue for histology and perform cell counts to quantify neuronal loss.[5] Immunohistochemistry for tyrosine hydroxylase (TH) can be used to visualize the reduction in sympathetic nerve fibers in target organs.[9]
-
6-Hydroxydopamine (6-OHDA)-Induced Chemical Sympathectomy
Objective: To induce selective and long-lasting destruction of peripheral sympathetic nerve terminals.
Materials:
-
6-hydroxydopamine hydrochloride
-
Sterile saline (0.9% NaCl) containing 0.1% ascorbic acid (to prevent oxidation)
-
Rodents (e.g., C57BL/6 mice or Wistar rats)
-
Animal balance
-
Injection supplies
Procedure:
-
Drug Preparation: Prepare the 6-OHDA solution immediately before use by dissolving it in the ascorbic acid/saline solution. A typical dose for systemic sympathectomy is 50-100 mg/kg administered intraperitoneally.
-
Animal Handling and Administration: Administer the 6-OHDA solution via a single or multiple i.p. injections. For neonatal sympathectomy, lower doses are administered daily for the first few weeks of life.
-
Validation:
-
Biochemical Analysis: Measure tissue norepinephrine levels via HPLC at various time points after 6-OHDA administration. A profound and sustained depletion of norepinephrine indicates successful sympathectomy.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on tissues of interest (e.g., heart, arteries) to visualize the loss of sympathetic nerve fibers.[9] A significant reduction in TH-positive nerve density compared to controls confirms neurodegeneration.
-
Functional Assessment: Assess cardiovascular parameters such as heart rate variability and blood pressure responses to pharmacological challenges.[10]
-
Reserpine-Induced Model of Sympathetic Dysfunction
Objective: To induce a reversible depletion of monoamines from central and peripheral neurons.
Materials:
-
Reserpine
-
Vehicle for dissolution (e.g., a few drops of glacial acetic acid followed by dilution in sterile saline)
-
Rodents
-
Animal balance
-
Injection supplies
Procedure:
-
Drug Preparation: Dissolve reserpine in the appropriate vehicle. Doses can range from 0.1 to 5 mg/kg depending on the desired level and duration of depletion.[4]
-
Animal Handling and Administration: Administer reserpine via i.p. or subcutaneous injection.
-
Validation:
-
Biochemical Analysis: Measure norepinephrine levels in various tissues (e.g., brain, heart, spleen) at different time points after reserpine administration to confirm depletion.[4]
-
Behavioral Assessment: Observe for signs of sedation or ptosis, which are indicative of central monoamine depletion.
-
Functional Assessment: Monitor cardiovascular parameters. Reserpine-treated animals often exhibit a blunted response to sympathetic stimulation.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
Caption: General experimental workflow for inducing and validating chemical sympathectomy.
Conclusion
The this compound-induced model of sympathetic dysfunction offers a valuable tool for researchers, particularly when a reversible and peripherally-selective sympatholysis is desired. While it shares a similar mechanism with guanethidine, it is reported to have a more favorable side-effect profile in clinical settings.[7] In comparison, 6-OHDA provides a model of long-lasting, neurotoxic sympathectomy, which is advantageous for studying the long-term consequences of sympathetic denervation. Reserpine, with its central and peripheral effects, is a useful model for investigating the broader roles of monoaminergic systems. The choice of model should be carefully considered based on the specific aims of the research. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision and for designing rigorous and reproducible experiments.
References
- 1. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of exercise-induced cardiac hypertrophy in rats by chemical sympathectomy (guanethidine treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of rates of depletion and recovery of noradrenaline stores of peripheral and central noradrenergic neurones after reserpine administration: importance of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proceedings: The recovery of vascular adrenergic nerve function in the rat after chemical sympathectomy with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurophysiological assessment of sympathetic cardiovascular activity after loss of postganglionic neurons in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of sympathectomy on myocardium remodeling and function - PMC [pmc.ncbi.nlm.nih.gov]
Guanadrel's Performance Against a Panel of Adrenergic Neuron Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of guanadrel's performance against other adrenergic neuron blocking agents, focusing on antihypertensive efficacy and side effect profiles. The information is supported by data from clinical studies to aid in research and development.
Mechanism of Action: An Overview
Adrenergic neuron blockers exert their antihypertensive effects by interfering with the function of postganglionic sympathetic neurons. This class of drugs primarily acts by depleting norepinephrine stores from nerve endings or by preventing its release in response to nerve stimulation. The reduction in available norepinephrine at the neuroeffector junction leads to decreased sympathetic tone, resulting in vasodilation and a subsequent lowering of blood pressure.
While the overarching goal is the same, the precise mechanisms of action differ among these agents. This compound and guanethidine are actively transported into the sympathetic neuron by the norepinephrine transporter (NET). Once inside, they are concentrated in and displace norepinephrine from storage vesicles, leading to its depletion.[1] In contrast, reserpine inhibits the vesicular monoamine transporter (VMAT), which is responsible for pumping cytosolic monoamines into storage vesicles, thereby causing a depletion of catecholamine stores.[1]
Comparative Efficacy and Safety
Clinical studies have compared this compound with other adrenergic neuron blockers, primarily guanethidine, and the centrally acting antihypertensive agent, methyldopa.
This compound vs. Guanethidine
A key clinical trial directly comparing this compound and guanethidine in hypertensive patients already receiving hydrochlorothiazide demonstrated comparable efficacy in blood pressure reduction between the two drugs. However, a notable difference was observed in their side effect profiles. The frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were reported to be twice as high in patients treated with guanethidine compared to those receiving this compound.[2]
This compound vs. Methyldopa
In a two-year study involving 547 hypertensive patients on diuretics, the addition of either this compound or methyldopa resulted in similar efficacy, with both drugs providing good blood pressure control in 70% of the patients. A significant advantage of this compound in this study was a lower incidence and severity of drowsiness compared to methyldopa. The occurrence of morning orthostatic faintness was low and comparable between the two treatment groups.[3]
Quantitative Data Summary
The following table summarizes the key performance indicators for this compound and its comparators based on available clinical trial data.
| Drug | Mechanism of Action | Antihypertensive Efficacy | Key Comparative Side Effect Data |
| This compound | Substrate for Norepinephrine Transporter (NET), leading to norepinephrine depletion.[1] | Good blood pressure control in 70% of patients (in combination with a diuretic).[3] | - Frequencies of orthostatic faintness and diarrhea are half that of guanethidine.[2]- Less frequent and less severe drowsiness compared to methyldopa.[3] |
| Guanethidine | Substrate for Norepinephrine Transporter (NET), leading to norepinephrine depletion.[4] | Comparable to this compound in blood pressure reduction.[2] | - Frequencies of orthostatic faintness and diarrhea are twice as high as with this compound.[2]- Can cause marked postural hypotension.[1] |
| Methyldopa | Converted to methylnorepinephrine, which acts as an α2-adrenergic agonist in the CNS, reducing sympathetic outflow.[5] | Good blood pressure control in 70% of patients (in combination with a diuretic).[3] | - More frequent and severe drowsiness compared to this compound.[3] |
| Reserpine | Inhibits Vesicular Monoamine Transporter (VMAT), leading to depletion of catecholamines.[1] | Effective antihypertensive, but use is limited by side effects.[1] | - Can cause sedation, mental depression, and parkinsonism symptoms due to CNS effects.[1] |
Experimental Protocols
Study Design for this compound vs. Guanethidine (Malinow, 1983)
-
Objective: To compare the efficacy and side effects of this compound sulfate and guanethidine sulfate as add-on therapy in patients with essential hypertension not adequately controlled by a diuretic alone.
-
Design: A randomized, comparative clinical trial.
-
Patient Population: Eighteen patients with essential hypertension whose diastolic blood pressure remained elevated despite treatment with hydrochlorothiazide.
-
Intervention: Patients were randomly assigned to receive either this compound sulfate or guanethidine sulfate in addition to their ongoing hydrochlorothiazide therapy. Doses were likely titrated to achieve a target blood pressure.
-
Duration: The comparison was conducted over a six-month period.
-
Primary Endpoints:
-
Efficacy: Change in systolic and diastolic blood pressure from baseline.
-
Safety: Incidence and frequency of reported side effects, particularly orthostatic faintness and diarrhea.
-
-
Data Collection: Blood pressure was measured at regular intervals. Side effects were systematically recorded, likely through patient interviews and questionnaires.
Study Design for this compound vs. Methyldopa (Nugent et al., 1982)
-
Objective: To compare the long-term efficacy and safety of this compound sulfate versus methyldopa as second-step therapy in patients with mild to moderate hypertension.
-
Design: A long-term, randomized, comparative clinical trial.
-
Patient Population: 547 hypertensive patients whose blood pressure was not adequately controlled with a diuretic alone.
-
Intervention: Patients were randomly assigned to receive either this compound sulfate or methyldopa, in addition to their diuretic therapy.
-
Duration: The study was conducted over a period of two years.
-
Primary Endpoints:
-
Efficacy: Achievement of "good blood pressure control" (defined by the study).
-
Safety: Incidence and severity of side effects, with a focus on drowsiness and orthostatic faintness.
-
-
Data Collection: Blood pressure measurements and side effect profiles were collected throughout the two-year study period.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound/guanethidine and reserpine at the sympathetic nerve terminal.
References
- 1. brainkart.com [brainkart.com]
- 2. Comparison of this compound and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sulfate compared with methyldopa for mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Centrally Acting Antihypertensive Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Guanadrel: A Guide for Laboratory Professionals
Understanding Guanadrel: Chemical and Physical Properties
This compound is an antihypertensive agent that functions as a postganglionic adrenergic blocking agent.[1] A solid at room temperature, its key properties are summarized below to inform handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C10H19N3O2 | [2] |
| Molar Mass | 213.281 g·mol−1 | [2] |
| Melting Point | 213.5-215 °C | [1] |
| Solubility in Water | 1.93 g/L | [1] |
Core Principles of Pharmaceutical Waste Disposal
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a regulatory framework for the disposal of pharmaceutical waste.[3][4] A primary directive is to avoid flushing pharmaceuticals down the drain or toilet, as wastewater treatment facilities are often not equipped to remove these compounds, potentially leading to environmental contamination.[4]
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous and non-hazardous solid waste.[5] Pharmaceuticals are considered hazardous waste if they are specifically listed by the EPA or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] It is the responsibility of the waste generator to determine if their waste is hazardous.[3]
Step-by-Step Disposal Procedures for this compound
In the absence of specific disposal protocols for this compound, the following general procedures for non-hazardous pharmaceutical waste should be followed. If a formal hazardous waste determination indicates that this compound waste is hazardous, it must be managed according to RCRA hazardous waste regulations.
1. On-Site Waste Segregation:
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect unused or expired this compound in a designated, properly labeled, and sealed container.
2. In-Lab Handling and Storage:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.
-
Store waste containers in a secure, well-ventilated area away from incompatible materials.
3. Disposal Vendor Coordination:
-
Engage a licensed hazardous or pharmaceutical waste disposal company.
-
Provide the vendor with a clear inventory of the waste, including the Safety Data Sheet (SDS) for this compound if available, or for a similar compound like guanidine hydrochloride.
4. Off-Site Disposal:
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed facility.[3]
-
Landfilling in a permitted hazardous waste landfill may also be an option depending on the waste determination.[3]
Experimental Protocols
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.
References
- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. lists.dep.state.fl.us [lists.dep.state.fl.us]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. pwaste.com [pwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
